molecular formula C8H15NO2 B1395389 3-(Tetrahydro-2-furanylmethoxy)azetidine CAS No. 1219948-71-6

3-(Tetrahydro-2-furanylmethoxy)azetidine

Cat. No.: B1395389
CAS No.: 1219948-71-6
M. Wt: 157.21 g/mol
InChI Key: ZCCSMDFZRIFWOH-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2-furanylmethoxy)azetidine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSMDFZRIFWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methoxy)azetidine (CAS 1219948-71-6): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a unique chemical entity at the intersection of two privileged heterocyclic scaffolds in medicinal chemistry. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its structural motifs—azetidine and tetrahydrofuran—are of significant interest to researchers in drug development. This document will delve into the core properties of this compound, the rationale behind its design, and a prospective analysis of its potential applications, supported by established principles in medicinal chemistry.

Introduction: The Convergence of Privileged Scaffolds

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery.[1][2] Its inherent ring strain and conformational rigidity can confer enhanced metabolic stability, solubility, and target engagement compared to more flexible or larger ring systems.[3][4] Similarly, the tetrahydrofuran motif, a saturated five-membered oxygen-containing heterocycle, is prevalent in a wide array of natural products with diverse biological activities.[5][6] The incorporation of tetrahydrofuran rings can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

3-((Tetrahydrofuran-2-yl)methoxy)azetidine represents a thoughtful combination of these two key structural motifs. This guide will explore the physicochemical properties of this compound and provide a forward-looking perspective on its potential as a building block in the design of next-generation therapeutics.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery workflows.

Core Properties

The fundamental properties of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine are summarized in the table below. This data is essential for solubility testing, formulation development, and reaction setup.

PropertyValueSource
CAS Number 1219948-71-6Generic Supplier Data
Molecular Formula C₈H₁₅NO₂[8]
Molecular Weight 157.21 g/mol [8]
IUPAC Name 3-[(oxolan-2-yl)methoxy]azetidine[8]
Storage Conditions 2-8°C[8]
Synthetic Considerations

A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and should be adapted based on empirical laboratory findings.

G cluster_0 Conceptual Synthetic Workflow A Protected 3-Hydroxyazetidine C Coupling Reaction (e.g., Williamson ether synthesis) A->C B Tetrahydrofuran-2-yl-methanol derivative B->C D Deprotection C->D E 3-((Tetrahydrofuran-2-yl)methoxy)azetidine D->E

Caption: Conceptual workflow for the synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine.

Prospective Biological Significance and Therapeutic Potential

The true value of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine lies in its potential as a scaffold for creating novel drug candidates. The azetidine and tetrahydrofuran moieties each contribute unique properties that can be leveraged to address various therapeutic targets.

The Role of the Azetidine Moiety

Azetidines are increasingly recognized as "bioisosteres" of larger, more common heterocyles like piperidine and pyrrolidine.[3] Their inclusion in a molecule can lead to:

  • Improved Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

  • Increased Rigidity: The constrained conformation can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[2]

The Contribution of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a common feature in many natural products with potent biological activities, including anticancer and antimicrobial agents.[5][11] Its presence can influence:

  • Pharmacokinetic Profile: The oxygen atom can participate in hydrogen bonding, affecting a molecule's ADME properties.[7]

  • Target Interactions: The tetrahydrofuran ring can occupy hydrophobic pockets within a protein's binding site, contributing to overall binding affinity.[12]

Hypothetical Signaling Pathway Engagement

Given the prevalence of azetidine and tetrahydrofuran motifs in inhibitors of kinases and other signaling proteins, it is conceivable that derivatives of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine could be designed to modulate key cellular signaling pathways implicated in diseases such as cancer or inflammation. For instance, the azetidine core could be functionalized to interact with the hinge region of a kinase, while the tetrahydrofuran moiety could be tailored to fit into a nearby hydrophobic pocket.

The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.

G cluster_0 Hypothetical Kinase Inhibition Pathway Molecule Derivative of 1219948-71-6 Kinase Target Kinase Molecule->Kinase Binds to active site Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Block->PhosphoSubstrate Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Characterization

For researchers interested in exploring the potential of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a systematic experimental approach is crucial. The following protocols outline key experiments for its initial characterization.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.

Methodology:

  • Prepare a stock solution of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine in DMSO.

  • Incubate the compound (e.g., at 1 µM) with human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the thermodynamic solubility of the compound.

Methodology:

  • Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Conclusion and Future Directions

While 3-((Tetrahydrofuran-2-yl)methoxy)azetidine is currently a molecule with limited published biological data, its constituent parts—the azetidine and tetrahydrofuran rings—are well-established as valuable components in modern drug discovery. This guide has provided a comprehensive analysis of its physicochemical properties and, more importantly, a forward-looking perspective on its potential applications. The true value of this compound will be unlocked through systematic investigation by the scientific community. Future research should focus on derivatizing this scaffold and screening the resulting library against a diverse range of biological targets to uncover its therapeutic potential.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904–4946. Retrieved from [Link]

  • (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Retrieved from [Link]

  • (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from [Link]

  • (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586–2606. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Retrieved from [Link]

  • (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. The Journal of Organic Chemistry, 85(15), 9897–9907. Retrieved from [Link]

  • (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5396. Retrieved from [Link]

  • (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Retrieved from [Link]

  • (2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 26(21), 6649. Retrieved from [Link]

  • (n.d.). Azetidine-substituted fluorescent compounds. Google Patents.
  • (2005). Patent Application Publication. Retrieved from [Link]

  • (2012). Common Organic Chemistry. Retrieved from [Link]

Sources

Solubility Profile of 3-(Tetrahydro-2-furanylmethoxy)azetidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Tetrahydro-2-furanylmethoxy)azetidine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, areas where azetidine derivatives are of growing interest.[1][2][3] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the principles of solute-solvent interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for generating reliable data. This document is intended to be a practical resource for researchers, enabling them to efficiently work with this compound and integrate it into their research and development workflows.

Introduction: The Emerging Importance of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[2][3] Their strained ring system can impart unique conformational properties and metabolic stability to drug candidates.[1] The specific compound of interest, this compound, combines the azetidine core with a tetrahydrofuranylmethoxy substituent. This combination of a basic nitrogen center, ether linkages, and cyclic ether moieties suggests a nuanced solubility profile that is critical for its handling and application. Accurate solubility data is essential for:

  • Reaction Solvent Selection: Ensuring that reactants are in the same phase for optimal reaction kinetics.

  • Crystallization and Purification: Selecting appropriate solvent systems for isolating the pure compound.

  • Formulation Development: Creating stable solutions for in vitro and in vivo studies.

  • Chromatographic Analysis: Developing effective mobile phases for separation and quantification.

This guide will first predict the solubility of this compound in a range of common organic solvents and then provide a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility

A definitive understanding of a molecule's solubility begins with an analysis of its structure. The principle of "like dissolves like" is a cornerstone of this analysis, where the polarity, hydrogen bonding capability, and other intermolecular forces of the solute and solvent are compared.

Molecular Structure Analysis

The structure of this compound features several key functional groups that dictate its overall physicochemical properties:

  • Azetidine Ring: A polar, four-membered ring containing a secondary amine. This amine is a hydrogen bond acceptor and a weak hydrogen bond donor. The nitrogen atom also provides a site for basic interactions.[4][5]

  • Ether Linkage (-O-): The oxygen atom is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Tetrahydrofuran (THF) Ring: A cyclic ether that is polar and can act as a hydrogen bond acceptor.

  • Aliphatic Carbon Skeleton: The methylene bridges in both rings and the connecting chain are nonpolar.

Overall, this compound can be classified as a moderately polar molecule with both hydrogen bond donating and accepting capabilities. The presence of the basic nitrogen in the azetidine ring suggests that its solubility may be enhanced in acidic media.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the solute. Solubility in water is expected to be moderate due to the nonpolar hydrocarbon portions of the molecule.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H of the azetidine and the ether oxygens. The lack of hydrogen bond donation from the solvent is not expected to be a significant barrier to dissolution.
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLow to ModerateThe significant polarity of the solute will likely lead to poor solubility in nonpolar solvents like hexanes. In solvents with some slight polarity like diethyl ether and toluene, partial solubility may be observed.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact with the polar parts of the solute. They are generally good solvents for a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (solid, pure)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system, or a rotary evaporator for gravimetric analysis.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the vial containing the filtered saturated solution.

  • Quantification of Solute:

    • Gravimetric Method (for non-volatile solutes and volatile solvents):

      • Carefully evaporate the solvent from the weighed, filtered solution using a rotary evaporator or a stream of inert gas at a controlled temperature.

      • Once the solvent is completely removed, weigh the vial containing the solid residue.

      • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

      • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

      • Calculate the solubility in g/100 g of solvent or other desired units.

    • Chromatographic Method (HPLC or GC):

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions.

      • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

      • Analyze the diluted sample using the calibrated HPLC or GC method.

      • Determine the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method
Methanol25Experimental ValueCalculated ValueGravimetric/HPLC
Ethanol25Experimental ValueCalculated ValueGravimetric/HPLC
Acetonitrile25Experimental ValueCalculated ValueGravimetric/HPLC
Dichloromethane25Experimental ValueCalculated ValueGravimetric/HPLC
Toluene25Experimental ValueCalculated ValueGravimetric/HPLC
Hexanes25Experimental ValueCalculated ValueGravimetric/HPLC

Visualization of Key Concepts

Visual aids are essential for understanding molecular structures and experimental workflows.

Figure 1: 2D representation of this compound structure.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant T (e.g., 24-48h) A->B C Settle excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Gravimetric Analysis (Evaporate solvent) D->E F Chromatographic Analysis (HPLC/GC) D->F G Calculate Solubility E->G F->G

Figure 2: Workflow for the experimental determination of solubility.

Conclusion and Future Work

While this guide provides a robust framework for predicting and determining the solubility of this compound, it is the experimentally generated data that will be of most value to researchers. The provided protocol is designed to be adaptable to various laboratory settings and analytical capabilities. Future work could involve studying the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy. Additionally, investigating the solubility in binary solvent systems could provide valuable insights for optimizing crystallization and chromatographic separations. The systematic study of the solubility of this and related novel compounds will undoubtedly accelerate their development and application in the fields of chemistry and pharmacology.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Couty, F., & Evano, G. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(39), e202500590.
  • Cheméo. (n.d.). Azetidine. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

  • Duarte, C. M., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(29), 8435–8449.
  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Determination of Solubility. (n.d.). In Experiment 1. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Kégl, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Palmer, D. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16067–16081.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • St. John, M. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • ResearchGate. (n.d.). Solubility and Thermodynamic Analysis of Famotidine Polymorphs in Pure Solvents. Retrieved from [Link]

  • Wasik, S. P., et al. (1981). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 86(5), 499–504.
  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

Sources

"stability of 3-(Tetrahydro-2-furanylmethoxy)azetidine under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth stability analysis of 3-(Tetrahydro-2-furanylmethoxy)azetidine , a bifunctional heterocyclic building block used in medicinal chemistry.

The analysis synthesizes structural reactivity principles with standard industry protocols for handling strained nitrogen heterocycles and peroxide-forming ethers.

Executive Summary

This compound is a high-value pharmacophore combining a strained azetidine ring (4-membered nitrogen heterocycle) with a tetrahydrofuran (THF) ether moiety. Its stability profile is defined by two competing reactivity vectors:

  • Oxidative Instability: The THF moiety renders the molecule susceptible to autoxidation and peroxide formation upon exposure to air and light.

  • Thermodynamic Strain: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it prone to ring-opening reactions under acidic conditions or high thermal stress.

Handling Classification: Air-Sensitive / Cold Storage Required (2–8°C) .

Chemical Structure & Reactivity Analysis

Understanding the molecular architecture is the first step in predicting degradation pathways.

Functional GroupReactivity DriverPrimary Degradation Risk
Azetidine Ring Ring Strain (~25 kcal/mol)Acid-Catalyzed Ring Opening: In the presence of strong acids and nucleophiles, the ring relieves strain by opening to linear amines.
Secondary Amine Nucleophilicity (

Nitrogen)
N-Oxidation / Amidation: The free secondary amine is reactive toward electrophiles and oxidants (e.g., forming N-oxides).
THF-Ether Linkage

-Hydrogen Abstraction
Peroxide Formation: The carbon adjacent to the ether oxygen in the THF ring is highly susceptible to radical abstraction, leading to hydroperoxides.
Mechanism of Instability

The following diagram illustrates the two primary degradation pathways: Oxidative Peroxidation (via the THF ring) and Hydrolytic Ring Opening (via the Azetidine ring).

DegradationPathways Compound This compound Radical THF Radical Intermediate (α-Carbon) Compound->Radical O2 / Light (hv) H-Abstraction Protonated N-Protonated Azetidinium Compound->Protonated H+ (Acidic pH) Peroxide Hydroperoxide Species (Explosion Hazard) Radical->Peroxide + O2 Decomp Ring Cleavage / Aldehydes Peroxide->Decomp Thermal Decomp RingOpen Linear Amino-Alcohol (Loss of Pharmacophore) Protonated->RingOpen Nucleophile (H2O/Cl-) Strain Release

Figure 1: Dual degradation pathways showing oxidative peroxidation of the THF moiety and acid-catalyzed ring opening of the azetidine core.

Stability Under Stress Conditions

Oxidative Stability (Critical)

The THF ether moiety classifies this compound as a Peroxide Former (Group B) .

  • Mechanism: Atmospheric oxygen abstracts a hydrogen atom from the carbon adjacent to the ether oxygen in the THF ring. This forms a radical that reacts with

    
     to form hydroperoxides.[1][2]
    
  • Trigger: Exposure to UV light and ambient air accelerates this process.

  • Impact: Peroxides are not only impurities but pose an explosion hazard upon concentration (e.g., rotary evaporation).[3][4]

  • Observation: Degradation manifests as the formation of "white crystals" around the cap or a change in viscosity.

Hydrolytic & pH Stability
  • Neutral/Basic Conditions (pH 7–12): High Stability. The azetidine ring is kinetically stable to basic hydrolysis. The ether linkage is inert to bases.

  • Acidic Conditions (pH < 4): Low Stability.

    • Protonation: The azetidine nitrogen (

      
      ) protonates immediately.
      
    • Ring Opening: While protonated azetidines are isolable as salts, the presence of nucleophiles (like

      
       or water) at elevated temperatures will attack the 
      
      
      
      -carbon, snapping the ring open to form linear 3-amino-propanol derivatives.
Thermal Stability
  • Storage (< 25°C): Stable.

  • Processing (> 80°C): Risk of polymerization. The secondary amine can react with the ether linkage of another molecule (intermolecular attack) or undergo dimerization if not protected.

Experimental Protocols for Stability Assessment

To validate the integrity of the compound, researchers should employ the following "Self-Validating System" before use in critical synthesis.

Quantitative Stability Workflow

This workflow ensures that only high-purity material enters the synthesis pipeline.

TestingWorkflow Start Sample Retrieval (From Cold Storage) Visual Visual Inspection (Check for Crystals/Yellowing) Start->Visual Decision1 Crystals Present? Visual->Decision1 PeroxideTest Peroxide Quantofix / KI Test Decision1->PeroxideTest No Discard Quench & Discard (Do NOT Concentrate) Decision1->Discard Yes (Explosion Risk) Decision2 Peroxides > 10 ppm? PeroxideTest->Decision2 NMR 1H-NMR Analysis (D2O or CDCl3) Decision2->NMR No Decision2->Discard Yes Use Proceed to Synthesis NMR->Use Purity Confirmed

Figure 2: Decision tree for assessing the safety and purity of this compound prior to use.

Analytical Methodologies
  • Peroxide Test (Field Test):

    • Reagent: Potassium Iodide (KI) in starch solution or commercial Quantofix® strips.

    • Procedure: Dissolve 10 mg of sample in 0.5 mL solvent. Dip strip.

    • Result: Blue color indicates hydroperoxides. Limit: < 10 mg/L (ppm).[2]

  • 1H-NMR (Purity):

    • Diagnostic Signals: Look for the azetidine ring protons (

      
       3.5–4.0 ppm, multiplet).
      
    • Degradation Flag: Appearance of broad signals at

      
       2.8–3.0 ppm indicates ring opening (linear amine formation).
      

Storage & Handling Guidelines

To maximize shelf-life and ensure safety, adhere to the "Inert Barrier Protocol" .

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C Slows the kinetics of autoxidation and thermal polymerization.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen, preventing the radical chain reaction on the THF ring.
Container Amber Glass Blocks UV light, which acts as a photo-initiator for peroxide formation.
Stabilizer BHT (Optional) If long-term storage (>6 months) is required, adding 250 ppm Butylated Hydroxytoluene (BHT) scavenges free radicals.
Handling Precautions
  • Avoid Rotary Evaporation to Dryness: Never distill the compound to complete dryness if it has been stored for >3 months without testing. Concentrated peroxides can detonate.[5]

  • Acid Quenching: If the reaction requires acidic workup, keep the temperature < 0°C to prevent azetidine ring opening.

  • Use of Syringes: Dispense via syringe/septum techniques to avoid exposing the bulk bottle to air.

References

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[1][6][7] Available at: [Link]

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. (2021).[1][6][7] Available at: [Link]

  • University of Louisville. Peroxide Forming Chemicals Safety Guide. Available at: [Link]

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Technical Guide: In Silico Target Prediction for 3-(Tetrahydro-2-furanylmethoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 3-(Tetrahydro-2-furanylmethoxy)azetidine (CAS: 2228538-93-8) Objective: Deconvolution of biological targets using a multi-tiered in silico framework. Context: This molecule represents a specialized fragment combining a rigid azetidine core with a polar tetrahydrofuran (THF) ether tail. Often utilized as a building block in medicinal chemistry to modulate basicity and solubility, its specific biological interactome remains largely undocumented in public databases.

This guide details a rigorous, self-validating computational workflow to predict the polypharmacological profile of this compound. By integrating ligand-based similarity profiling with structure-based inverse docking, we establish a high-confidence target list suitable for experimental validation.

Chemical Space & Structural Analysis

Before initiating predictive algorithms, the physicochemical properties of the ligand must be defined to ensure accurate force-field parameterization.

Structural Pharmacophores

The molecule this compound comprises two distinct pharmacophoric domains:

  • The Azetidine Core (Cationic Head): A four-membered nitrogen heterocycle. At physiological pH (7.4), the secondary amine (pKa

    
     10.5) is protonated, functioning as a positive charge center capable of forming salt bridges with aspartate/glutamate residues in protein binding pockets.
    
  • The THF-Ether Tail (H-Bond Acceptor): The tetrahydrofuran ring linked via a methoxy spacer provides flexibility and hydrogen bond acceptor capability, crucial for orienting the molecule within solvation shells or specific sub-pockets.

Stereochemical Considerations

The tetrahydrofuran ring contains a chiral center at the C2 position. The commercial reagent is often supplied as a racemate.

  • Critical Protocol Step: In silico screens must be run on both the (R)- and (S)-enantiomers independently, as their binding affinities may diverge significantly due to steric clashes in the active site.

Computational Workflow (Methodology)

The prediction pipeline follows a "Funnel Strategy," moving from rapid statistical associations to computationally intensive structural simulations.

PredictionWorkflow cluster_LBDD Phase 1: Ligand-Based Profiling cluster_SBDD Phase 2: Structure-Based Validation cluster_ADMET Phase 3: Filtering Input Input: this compound (SMILES / 3D SDF) Swiss SwissTargetPrediction (2D/3D Similarity) Input->Swiss SEA Similarity Ensemble Approach (Set-wise Topology) Input->SEA InvDock Inverse Docking (idTarget/scPDB) Blind Docking across Human Proteome Input->InvDock Score Consensus Scoring (Binding Energy < -7.0 kcal/mol) Swiss->Score Probability > 0.5 SEA->Score E-value < 1e-10 InvDock->Score Affinity Filter ADME ADMET Profiling (BBB Permeability / CYP Inhibition) Score->ADME Output Prioritized Target List for Experimental Assay (CETSA/SPR) ADME->Output

Figure 1: The "Funnel Strategy" workflow for target deconvolution. Input ligands undergo parallel processing before consensus scoring.

Phase 1: Ligand-Based Profiling Protocols

This phase relies on the "Similarity Principle"—molecules with similar structures tend to modulate similar targets.

SwissTargetPrediction (Reverse Screening)

This tool compares the query molecule against a library of 370,000 known actives from the ChEMBL database using a combination of 2D fingerprints (FP2) and 3D electroshape vectors.

Protocol:

  • Input: Canonical SMILES of the protonated form.

    • SMILES:C1COC(C1)COC2CNC2

  • Settings: Select "Homo sapiens" to filter for human targets.

  • Analysis:

    • Focus on targets with a Probability Score > 0.5 .

    • Likely Hits for Azetidines: Neurotransmitter transporters (DAT, SERT, NET) and specific GPCRs (Histamine H3, Dopamine D2) are common targets for small, basic amine scaffolds [1].

Similarity Ensemble Approach (SEA)

SEA calculates the statistical significance of chemical similarity between the query and sets of ligands annotated to specific proteins, correcting for random graph matches.

Protocol:

  • Access: SEA Search Server (bkslab.org).[1]

  • Input: MDL Molfile (V2000) generated from the SMILES.

  • Thresholding:

    • Max Tanimoto Coefficient (Tc): If Tc > 0.85 to a known drug, the target is highly probable.

    • E-Value: Filter results with

      
      . Stronger associations have lower E-values.[2]
      

Phase 2: Structure-Based Validation (Inverse Docking)

Ligand-based methods fail if the scaffold represents a novel chemotype ("Activity Cliff"). Structure-based methods mitigate this by physically docking the molecule into thousands of protein cavities.

Inverse Docking Protocol (idTarget / scPDB)

Objective: Dock the specific azetidine derivative against the scPDB (an annotated database of druggable binding sites).

Step-by-Step Methodology:

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or OpenBabel.

    • Energy Minimization: Apply MMFF94 force field to relax bond angles.

    • Charge Assignment: Assign Gasteiger partial charges. Ensure the azetidine nitrogen is protonated (+1 charge).

  • Target Space:

    • Select the "Druggable Cavity" subset of the PDB (approx. 8,000 structures).

  • Docking Engine: Use AutoDock Vina or Glide (if available).

    • Grid Box: Center on the defined active site of each scPDB entry.

    • Exhaustiveness: Set to 8 (balance between speed and accuracy).

  • Scoring & Filtering:

    • Primary Filter: Binding Affinity (

      
      ) < -7.0 kcal/mol.
      
    • Secondary Filter: Visual inspection of the top 10 hits. Look for a salt bridge between the azetidine amine and an Asp/Glu residue.

Phase 3: ADMET & Druglikeness

A target is irrelevant if the molecule cannot reach it. Azetidines are often explored for their ability to penetrate the Central Nervous System (CNS).

SwissADME Analysis:

  • Lipophilicity (LogP): The THF ether increases polarity compared to an alkyl chain. Expect a LogP

    
     0.5–1.5.
    
  • BBB Permeation: The "BOILED-Egg" model will likely predict this molecule as BBB+ (Blood-Brain Barrier permeant) due to its low molecular weight (< 200 Da) and cationic nature, making CNS targets (GPCRs, Ion Channels) biologically plausible [2].

Data Synthesis: Consensus Scoring Table

Summarize the outputs from all three methods to prioritize targets. A "High Confidence" hit must appear in at least two independent methods.

PriorityPredicted Target FamilyMethod SupportMechanistic Rationale
1 Amine Transporters (SLC6) SwissTarget + SEAAzetidine mimics the pyrrolidine/piperidine core of reuptake inhibitors.
2 Histamine Receptors (H3/H4) SwissTarget + DockingBasic amine + lipophilic tail fits the classic GPCR aminergic pharmacophore.
3 Acetylcholine Receptors (nAChR) Docking (scPDB)Cationic center mimics acetylcholine; THF ether acts as H-bond acceptor.
4 Kinases (Hinge Region) Docking OnlyAzetidine NH can H-bond with the hinge region (less likely without aromatic bulk).

Experimental Validation Roadmap

Once the in silico list is generated, the following assays validate the predictions:

  • Cellular Thermal Shift Assay (CETSA):

    • Incubate cell lysate with the compound.

    • Heat shock and analyze protein stability via Western Blot using antibodies for the predicted targets (e.g., Anti-DAT).

    • Success Metric: Shift in aggregation temperature (

      
      ) > 2°C.
      
  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow the azetidine over the chip to measure

      
       (Dissociation Constant).
      
    • Success Metric:

      
       in the low micromolar or nanomolar range.
      

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3] Nucleic Acids Research, 47(W1), W357–W364. Link

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. Link

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. Link

  • Wang, J. C., et al. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Nucleic Acids Research, 40(W1), W393–W399. Link

Sources

Methodological & Application

Application Notes & Protocols for High-Throughput Screening of 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable drug-like properties is perpetual. The 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold represents a compelling fusion of two structurally significant motifs. The azetidine ring, a strained four-membered heterocycle, is increasingly recognized as a "privileged" structure.[1] Its conformational rigidity and sp3-rich character can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral exits for substituent placement, thereby optimizing interactions with biological targets.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine moiety to enhance their pharmacokinetic profiles.[2]

The conjugation of a tetrahydrofuran (THF) element introduces additional complexity and potential for specific hydrogen bonding interactions, further expanding the chemical space that can be explored. This unique combination makes the this compound scaffold a promising starting point for library synthesis in drug discovery.

To efficiently interrogate the biological activity of a library of such derivatives, high-throughput screening (HTS) is an indispensable tool.[4] HTS leverages automation, miniaturization, and sensitive detection methods to rapidly assess tens of thousands of compounds, enabling the identification of "hits"—molecules that modulate a biological target or pathway of interest.[5] This guide provides detailed, field-proven protocols for two distinct HTS assays—a cell-based GPCR antagonist screen and a biochemical enzyme inhibition assay—designed to effectively screen libraries of this compound derivatives and triage the resulting hits.

Strategic Assay Selection: Target-Based vs. Phenotypic Approaches

The initial step in any screening campaign is to select an appropriate assay strategy. The choice hinges on the program's goals and the existing knowledge about the compound class.

  • Target-Based Screening: This is a hypothesis-driven approach where compounds are tested for their ability to directly modulate a known, isolated biological target (e.g., a specific enzyme or receptor). It is highly reductionist, providing clear, mechanistic information about the compound's activity.

  • Phenotypic Screening: This approach involves testing compounds in a more complex biological system, such as a cell line or whole organism, to identify agents that induce a desired physiological change or phenotype (e.g., cell death in cancer cells, reduction of an inflammatory marker).[6][7] The molecular target is often unknown at the outset, making this a powerful tool for discovering novel mechanisms of action.[7]

For a novel scaffold like this compound, a dual strategy can be highly effective. We present protocols for two target-based assays that are robust, easily automated, and relevant to disease areas where azetidine-containing molecules have shown promise.

  • G-Protein Coupled Receptor (GPCR) Antagonism Assay: GPCRs are one of the largest and most successfully drugged target families.[8] Azetidine derivatives have been developed as potent GPCR modulators.[9] A calcium mobilization assay targeting a Gq-coupled receptor is a gold-standard HTS format due to its high signal-to-background ratio and robust performance.[8]

  • Acetylcholinesterase (AChE) Enzyme Inhibition Assay: AChE is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating Alzheimer's disease.[10] The colorimetric assay based on Ellman's method is a cost-effective, reliable, and widely used HTS assay for identifying AChE inhibitors.[10][11][12]

Protocol 1: Cell-Based Calcium Mobilization Assay for GPCR Antagonists

Scientific Principle & Rationale

This assay is designed to identify antagonists of a Gq-coupled GPCR. Gq activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In antagonist mode, cells are pre-incubated with the test compounds. If a compound is an antagonist, it will block the receptor, thereby preventing the subsequent Ca²⁺ flux when the cells are challenged with a known agonist. The reduction in the fluorescent signal is proportional to the antagonist activity of the compound.

Experimental Workflow

G_GPCR_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis plate Plate CHO-K1 cells stably expressing target GPCR (e.g., 5,000 cells/well) incubate1 Incubate overnight (37°C, 5% CO2) plate->incubate1 wash Wash cells with Assay Buffer incubate1->wash dye_load Load cells with Fluo-4 AM (1 hour, 37°C) wash->dye_load compound_add Add test compounds and controls (10-30 min, RT) dye_load->compound_add read Read plate on FLIPR/FDSS: Baseline reading followed by agonist addition & kinetic read compound_add->read calc Calculate % Inhibition read->calc z_factor Determine Z'-Factor for assay quality calc->z_factor hit_id Identify Hits (e.g., >50% inhibition) z_factor->hit_id

Caption: Workflow for the cell-based GPCR calcium mobilization HTS.
Detailed Step-by-Step Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom plates.

  • Reagents:

    • Fluo-4 AM Calcium Indicator

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

    • Agonist for the target GPCR (e.g., Carbachol for M1 muscarinic receptor)

    • Reference Antagonist (e.g., Atropine for M1 muscarinic receptor)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count cells. Resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL.

    • Using a multi-channel pipette or automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.

    • Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution: Add Fluo-4 AM and Probenecid to the Assay Buffer to final concentrations of 2 µM and 2.5 mM, respectively.

    • Aspirate the culture medium from the cell plates.

    • Immediately add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • During the dye loading incubation, prepare a compound source plate containing your this compound derivatives, a known antagonist (positive control), and DMSO (negative control). Typically, compounds are tested at a final concentration of 10 µM.

    • Following dye loading, add 5 µL of compound solution from the source plate to the assay plate.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Signal Reading:

    • Program a fluorescence imaging plate reader (e.g., FLIPR, FDSS) to measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument should then add 10 µL of the agonist solution (at an EC₈₀ concentration, predetermined during assay development) to each well.

    • Continue to read the fluorescence kinetically for 60-120 seconds to capture the peak calcium response.

Data Analysis and Validation
  • Calculate Percent Inhibition: The response is typically measured as the maximum signal minus the baseline signal.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Compound: Response in the presence of a test compound.

      • Signal_Max: Response of the negative control (DMSO + agonist).

      • Signal_Min: Response of the positive control (reference antagonist + agonist).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13][14][15]

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

      • SD: Standard Deviation

      • Mean: Mean signal

Example Data Presentation
Compound IDConcentration (µM)Mean Fluorescence Response% InhibitionZ'-FactorHit? ( >50% Inh.)
DMSO (Max Control)N/A55,200 (SD=2,100)0%\multirow{2}{*}{0.78}No
Ref. Antagonist (Min Control)104,500 (SD=850)100%No
AZ-THF-001 10 8,900 91.3% Yes
AZ-THF-0021049,80010.6%No
AZ-THF-0031053,1004.1%No

Protocol 2: Biochemical Acetylcholinesterase (AChE) Inhibition Assay

Scientific Principle & Rationale

This biochemical assay quantifies the activity of the enzyme Acetylcholinesterase (AChE). It is based on the Ellman's reaction.[10] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured by its absorbance at 412 nm. A compound that inhibits AChE will slow down this reaction, resulting in a reduced rate of color formation. The degree of inhibition is directly proportional to the compound's potency. This assay is robust, cost-effective, and highly amenable to HTS.[10][11]

Experimental Workflow

G_AChE_Workflow cluster_assay Assay Execution (in 384-well plate) cluster_analysis Data Analysis step1 Add Assay Buffer, AChE enzyme, and DTNB to all wells step2 Add test compounds and controls step1->step2 step3 Pre-incubate for 10 min at RT step2->step3 step4 Initiate reaction by adding ATCh substrate step3->step4 step5 Read absorbance at 412 nm kinetically for 5-10 min step4->step5 calc Determine reaction rate (V₀) from slope of absorbance curve step5->calc inhibition Calculate % Inhibition calc->inhibition z_factor Calculate Z'-Factor inhibition->z_factor

Caption: Workflow for the biochemical AChE inhibition HTS.
Detailed Step-by-Step Protocol

Materials:

  • Enzyme: Recombinant human Acetylcholinesterase (AChE).

  • Assay Plates: 384-well, clear, flat-bottom plates.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Reference Inhibitor: Donepezil or Galantamine.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCh (10 mM) and DTNB (3 mM) in Assay Buffer.

    • Dilute AChE enzyme in Assay Buffer to the desired working concentration (e.g., 0.02 units/mL, to be optimized during assay development).

  • Assay Plate Setup:

    • Dispense 20 µL of a solution containing AChE and DTNB into all wells of a 384-well plate. Final concentrations should be ~0.01 units/mL for AChE and 0.15 mM for DTNB.

    • Add 1 µL of test compounds, reference inhibitor (positive control), or DMSO (negative control) to the appropriate wells.

    • Incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the ATCh substrate solution (final concentration ~0.5 mM).

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Read the absorbance at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis and Validation
  • Determine Reaction Rate: For each well, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_Compound / V₀_DMSO))

      • V₀_Compound: Reaction rate in the presence of a test compound.

      • V₀_DMSO: Reaction rate of the negative control (uninhibited enzyme).

  • Assay Quality Control (Z'-Factor): Calculate the Z'-factor using the reaction rates (V₀) of the positive (reference inhibitor) and negative (DMSO) controls. A value > 0.5 is desired.[13][14]

Example Data Presentation

For primary screening hits, follow-up dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDPrimary Screen % Inh. @ 10 µMIC₅₀ (µM)
Donepezil (Ref. Inhibitor)99.8%0.008
Galantamine (Ref. Inhibitor)98.5%0.450
AZ-THF-004 85.2% 1.2
AZ-THF-00512.1%> 50

Hit Triage and Secondary Assays: A Self-Validating System

A successful HTS campaign does not end with the primary screen. The "hits" identified must be subjected to a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further study.[4]

Hit Confirmation and Orthogonal Testing
  • Hit Confirmation: Re-test all initial hits from the primary screen under the same conditions to confirm activity.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: It is crucial to confirm the activity of hits in a different assay format that relies on an alternative detection technology. For example, a GPCR hit from a calcium flux assay could be confirmed in a β-arrestin recruitment assay or an AlphaLISA assay measuring downstream second messengers like cAMP.[16][17][18] This ensures the observed activity is not an artifact of the primary assay technology (e.g., compound fluorescence).

  • Cytotoxicity Counterscreen: All hits must be tested in a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels.[19][20][21] This is critical to ensure that the observed activity in a cell-based assay is due to specific modulation of the target and not simply because the compound is killing the cells.

Hit Triage Workflow

G_Hit_Triage start Primary HTS Hits confirm Hit Confirmation (Single-point re-test) start->confirm dose_response Dose-Response Curve (Determine IC₅₀/EC₅₀) confirm->dose_response Active inactive Inactive / False Positive confirm->inactive Inactive cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) dose_response->cytotoxicity orthogonal Orthogonal Assay (e.g., AlphaLISA, BRET) dose_response->orthogonal sar Preliminary SAR (Structure-Activity Relationship) cytotoxicity->sar Not Toxic toxic Cytotoxic cytotoxicity->toxic Toxic orthogonal->sar Confirmed artifact Assay Artifact orthogonal->artifact Not Confirmed lead_series Validated Hit Series for Lead Optimization sar->lead_series

Caption: A robust workflow for hit validation and triage.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The successful identification of bioactive molecules from libraries of these derivatives depends on the strategic implementation of well-designed and rigorously validated high-throughput screening assays. The detailed protocols provided herein for a cell-based GPCR assay and a biochemical enzyme inhibition assay offer robust, reliable, and automatable solutions for primary screening. By coupling these primary screens with a logical and thorough hit triage workflow, researchers can efficiently identify and prioritize validated hits, paving the way for successful lead optimization campaigns.

References

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  • High throughput screening at The DISC: a new era of drug discovery. (2025). AstraZeneca. YouTube. Retrieved from [Link]

  • High-Throughput Screening Assays. (n.d.). Princeton University. Retrieved from [Link]

  • Bar-Peled, L., et al. (2023). high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy. Epilepsia. Retrieved from [Link]

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  • G-protein-coupled receptor internalization assays in the high-content screening format. (2009). Methods in Molecular Biology. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2018). ACS Chemical Neuroscience. Retrieved from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (2011). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • The effect of tetrahydrofuran on the enzymatic activity and microbial community in activated sludge from a sequencing batch reactor. (2012). Ecotoxicology. Retrieved from [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Biotechnology. Retrieved from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2017). Nature Chemical Biology. Retrieved from [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology. Retrieved from [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Effect of tetrahydrofuran on enzyme activities in activated sludge. (2006). Journal of Environmental Sciences. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2020). Molecules. Retrieved from [Link]

  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. (n.d.). Supporting Information. Retrieved from [Link]

  • Working principle of the AlphaLISA assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. (2025). Environmental Health Perspectives. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology. Retrieved from [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (2025). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. Retrieved from [Link]

  • Implementing AlphaLISA™ SureFire® Ultra™ Technology. (2024). Revvity. YouTube. Retrieved from [Link]

  • Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. (2023). Molecules. Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Heterocycles. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. Retrieved from [Link]

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"cell-based assays for evaluating 3-(Tetrahydro-2-furanylmethoxy)azetidine cytotoxicity"

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-(Tetrahydro-2-furanylmethoxy)azetidine[1]

Introduction & Chemical Context

In modern fragment-based drug discovery (FBDD), azetidines have emerged as high-value bioisosteres for gem-dimethyl groups or proline rings, offering improved metabolic stability and vector control.[1] However, the incorporation of strained heterocycles like azetidine (4-membered nitrogen ring) coupled with ether moieties like tetrahydrofuran (THF) requires rigorous early-stage safety profiling.

This guide details the cell-based assay protocols for evaluating This compound (referred to herein as 3-THFA ).[1] While azetidines are generally less reactive than aziridines, their ring strain (~26 kcal/mol) presents a theoretical risk of ring-opening alkylation under physiological stress.[1] Furthermore, the THF ether moiety must be evaluated for metabolic stability and potential peroxide-induced oxidative stress.[1]

Compound Profile:

  • Target Compound: this compound[1][2]

  • Chemical Class: Saturated N-heterocycle / Cyclic Ether

  • Critical Liabilities to Screen:

    • Ring Strain Toxicity: Potential for non-specific DNA/protein alkylation.[1]

    • Metabolic Activation: Cytochrome P450 oxidation of the THF ring.[1]

    • Physicochemical Instability: Hydrolysis in acidic cell culture media.[1]

Experimental Design Strategy

To provide a comprehensive safety profile, we utilize a Multiplexed Cytotoxicity Workflow .[1] This approach measures three distinct parameters from the same sample well to maximize data integrity and minimize compound usage.[1]

Assay ModuleTarget EndpointBiological Rationale
Primary Viability Cellular ATP (Luminescence)ATP is the most sensitive indicator of metabolic collapse and acute cytotoxicity.[1]
Membrane Integrity LDH Release (Fluorescence)Confirms necrosis and differentiates cytostasis from cytotoxicity.[1]
Genotoxicity Screen

-H2AX Phosphorylation
Critical for Azetidines: Detects double-strand DNA breaks caused by potential alkylation.[1]
Oxidative Stress ROS GenerationCritical for THF Ethers: Detects reactive oxygen species from ether metabolism.[1]
Visual Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the screening cascade, from compound solubilization to data analysis.

Cytotoxicity_Workflow cluster_0 Critical Control Point Compound 3-THFA (Solid/Oil) Prep Stock Prep (DMSO, 100mM) Compound->Prep QC QC: Solubility & pH Check Prep->QC Dosing Compound Dosing (0.1 - 100 µM) QC->Dosing Cells Cell Seeding (HepG2 & HEK293) Cells->Dosing Incubation Incubation (24h / 48h) Dosing->Incubation Assay1 Multiplex 1: CellTiter-Glo (ATP) + CellTox Green (Membrane) Incubation->Assay1 Assay2 Multiplex 2: ROS-Glo (H2O2) Incubation->Assay2 Analysis Data Analysis (IC50, Z-Factor) Assay1->Analysis Assay2->Analysis Decision Safety Profile Report Analysis->Decision

Caption: Figure 1. Multiplexed screening workflow for 3-THFA cytotoxicity profiling. Note the QC step to prevent pH-mediated ring opening.

Detailed Protocols
Protocol A: Compound Preparation & Stability

Objective: Ensure 3-THFA remains stable and soluble. Azetidines are basic (pKa ~11); acidic environments can trigger polymerization or ring opening.[1]

  • Stock Solution: Dissolve 3-THFA in anhydrous DMSO to 100 mM. Vortex for 30 seconds.[1]

  • Storage: Aliquot into amber glass vials (THF ethers can form peroxides in light/air).[1] Store at -20°C under nitrogen/argon.

  • Working Solution: Dilute stock in buffered culture media (e.g., DMEM + 25mM HEPES).[1]

    • Critical Step: Verify pH of the highest concentration (100 µM).[1] If pH > 7.6, adjust with dilute HCl to mimic physiological conditions and prevent alkaline shock to cells.[1]

Protocol B: Metabolic Competence Assay (HepG2 vs. HEK293)

Objective: Determine if toxicity is intrinsic or metabolite-driven.[1]

  • HepG2 (Liver): High metabolic capacity (CYP450s).[1] Will reveal if the THF moiety is oxidized to toxic metabolites.[1]

  • HEK293 (Kidney): Low metabolic capacity.[1] Baseline toxicity control.

Materials:

  • 96-well White/Clear bottom plates (Corning #3610).[1]

  • CellTiter-Glo® 2.0 Assay (Promega).[1]

Procedure:

  • Seeding: Seed HepG2 (20,000 cells/well) and HEK293 (10,000 cells/well) in 90 µL media. Incubate 24h at 37°C/5% CO2.

  • Dosing: Add 10 µL of 10X compound dilutions.

    • Dose Range: 8-point serial dilution (100 µM down to 0.03 µM).

    • Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine).[1]

  • Exposure: Incubate for 48 hours.

  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.[1] Shake 2 min (orbital).

    • Incubate 10 min (dark) to stabilize luminescence.

    • Read Luminescence (Integration: 1.0s).

Protocol C: Mechanism-Specific Screening (ROS & Genotox)

Objective: Rule out alkylation (azetidine risk) and oxidative stress (ether risk).[1]

1. ROS Detection (ROS-Glo H2O2 Assay):

  • Why: THF ethers are prone to auto-oxidation.[1]

  • Method: Add ROS-Glo substrate during the final 6 hours of compound incubation. An increase in luminescence >2-fold over vehicle indicates oxidative stress.[1]

2. High-Content Genotoxicity (H2AX Immunofluorescence):

  • Why: Strained azetidine rings can act as weak alkylating agents.[1]

  • Method:

    • Treat cells for 24h.[1]

    • Fix with 4% Paraformaldehyde.[1]

    • Stain with anti-phospho-Histone H2A.X (Ser139) antibody.[1]

    • Analysis: Quantify nuclear foci count using automated microscopy (e.g., CellInsight CX7).

    • Threshold: >5 foci/nucleus indicates genotoxic stress.[1]

Data Analysis & Interpretation
Quantitative Metrics

Calculate the Relative Viability (%) for each well:



Fit data to a 4-parameter logistic (4PL) curve to derive IC50:



Safety Classification Matrix

Use the following criteria to classify 3-THFA suitability for downstream development:

IC50 (HepG2)ROS InductionH2AX FociClassificationAction
> 50 µM< 1.5xNegativeGreen (Safe) Proceed to ADME profiling.
10 - 50 µM1.5x - 3xNegativeYellow (Caution) Check stability; optimize THF linker.
< 10 µM> 3xPositiveRed (Toxic) Stop. Scaffold is reactive/genotoxic.[1]
References
  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[1]

    • Source: Royal Society of Chemistry (RSC), 2021.[1]

    • URL:[Link]

  • Tetrahydrofuran Toxicity

    • Title: "Toxicological Profile for Tetrahydrofuran."[1]

    • Source: NIH / National Library of Medicine.[1]

    • URL:[Link]

  • Assay Protocols (ATP/Viability)

    • Title: "CellTiter-Glo® 2.0 Assay Technical Manual."[1]

    • Source: Promega Corporation.[1]

  • Genotoxicity Screening (H2AX)

    • Title: "H2AX Phosphorylation as a Marker of DNA Damage."[1]

    • Source: Thermo Fisher Scientific Application Notes.[1]

Sources

Application Note: Comprehensive NMR Characterization of 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Tetrahydro-2-furanylmethoxy)azetidine derivatives represent a class of saturated heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique combination of the strained four-membered azetidine ring and the flexible five-membered tetrahydrofuran (THF) moiety, connected by an ether linkage, offers a rich three-dimensional chemical space for the design of novel therapeutic agents. Azetidine scaffolds are prized for their ability to improve physicochemical properties such as solubility and metabolic stability, while the THF unit can engage in key hydrogen bonding interactions with biological targets.

Given the nuanced structural complexity and potential for stereoisomerism, unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these derivatives in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of the this compound scaffold, covering 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.

Fundamental 1D NMR Spectral Features

A thorough analysis begins with the acquisition and interpretation of standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, the ring strain of the azetidine, and the conformation of the THF ring. For clarity, we will consider a generic N-protected this compound as our model system. The numbering scheme used for discussion is provided below:

G cluster_azetidine Azetidine cluster_linker Linker cluster_thf Tetrahydrofuran N1 N1 C2 C2 N1->C2 R R N1->R P (e.g., Boc, Bn) C3 C3 C2->C3 C4 C4 C3->C4 O_ether O C3->O_ether O-C6 C4->N1 C_methylene C6 O_ether->C_methylene C2_thf C2' C_methylene->C2_thf C3_thf C3' C2_thf->C3_thf C4_thf C4' C3_thf->C4_thf C5_thf C5' C4_thf->C5_thf O_thf O1' C5_thf->O_thf O_thf->C2_thf

Caption: Numbering scheme for the this compound scaffold.

¹H NMR Spectroscopy

The proton NMR spectrum provides initial insights into the electronic environment of the protons. The presence of both azetidine and THF rings, often with overlapping methylene signals, necessitates careful analysis of chemical shifts and coupling patterns.

  • Azetidine Ring Protons (H2, H3, H4): The protons on the azetidine ring typically appear in the range of 3.0-4.5 ppm. The protons at C2 and C4, being adjacent to the nitrogen atom, are deshielded and often present as complex multiplets due to geminal and vicinal coupling. The methine proton at C3, attached to the carbon bearing the ether linkage, is also found in this region and its chemical shift is sensitive to the nature of the N-protecting group.

  • Tetrahydrofuran Ring Protons (H2', H3', H4', H5'): The protons on the THF ring exhibit characteristic chemical shifts. The protons at C5' (H5'), adjacent to the ring oxygen, are the most deshielded within the THF methylene groups, typically appearing around 3.7-4.0 ppm. The methine proton at C2' (H2') is also in this downfield region. The remaining methylene protons at C3' and C4' (H3', H4') usually resonate in the more shielded region of 1.8-2.2 ppm.

  • Linker Methylene Protons (H6): The methylene protons of the ether linkage (C6) are diastereotopic and will appear as two distinct signals, likely a doublet of doublets, in the range of 3.4-3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

  • Azetidine Ring Carbons (C2, C3, C4): The carbons of the azetidine ring are typically found in the range of 50-65 ppm. The C3 carbon, bearing the ether substituent, will be shifted further downfield due to the electronegative oxygen atom.

  • Tetrahydrofuran Ring Carbons (C2', C3', C4', C5'): The C5' carbon, adjacent to the THF oxygen, is the most deshielded of the methylene carbons in the ring, appearing around 68-72 ppm. The C2' methine carbon is also significantly deshielded. The C3' and C4' carbons resonate at higher fields, typically between 25-35 ppm.

  • Linker Methylene Carbon (C6): The linker methylene carbon (C6) is expected to resonate in the range of 70-75 ppm.

Moiety Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
AzetidineH2, H43.5 - 4.550 - 60
H34.0 - 4.860 - 70
LinkerH63.4 - 3.870 - 75
TetrahydrofuranH2'3.8 - 4.275 - 85
H3', H4'1.8 - 2.225 - 35
H5'3.7 - 4.068 - 72

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Generic N-Protected this compound Derivative in CDCl₃.

Advanced 2D NMR for Unambiguous Structure Elucidation

Due to signal overlap in the 1D spectra, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the spectrometer's probe (typically > 4 cm).

Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detected experiments. Standard pulse programs provided by the spectrometer manufacturer should be utilized.

The 2D NMR Workflow

A systematic approach using a combination of 2D NMR experiments will allow for the complete assignment of the molecular structure.

workflow cluster_1D 1D NMR Analysis cluster_2D_connectivity 2D Connectivity Analysis cluster_assignment Structure Confirmation H1 ¹H NMR (Initial Proton Environments) COSY ¹H-¹H COSY (H-H Couplings) H1->COSY Identify Spin Systems C13 ¹³C NMR (Carbon Skeleton) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Assign Protonated Carbons COSY->HSQC Link Protons to Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirm Fragment Connectivity Assign Full Structural Assignment HMBC->Assign Assemble the Full Structure

Caption: Workflow for the NMR-based structural elucidation of this compound derivatives.

Step 1: ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for:

  • Tracing the Spin Systems: Starting from a well-resolved proton signal, one can "walk" along the carbon chain by identifying cross-peaks. This allows for the assignment of all protons within the azetidine and THF rings as separate spin systems.

  • Confirming Connectivity: For example, the methine proton H2' of the THF ring will show a correlation to the methylene protons H6 of the linker, and also to the H3' protons of the THF ring.

Step 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC (or HMQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra.

  • Assigning Protonated Carbons: By identifying the cross-peaks, every CH, CH₂, and CH₃ group can be unambiguously assigned. For instance, the complex multiplets in the ¹H spectrum between 1.8-2.2 ppm can be definitively assigned to the C3' and C4' carbons of the THF ring.

Step 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is the key experiment for connecting the different spin systems and confirming the overall molecular structure.

  • Connecting the Fragments: The most critical HMBC correlations to observe are:

    • From the linker protons (H6) to the azetidine carbon (C3) and the THF carbon (C2') . This confirms the ether linkage between the two ring systems.

    • From the azetidine protons (H2, H4) to the N-protecting group carbons , confirming its attachment to the nitrogen.

    • From the azetidine proton (H3) to the linker carbon (C6) .

Application Note: Quantitative Analysis of 3-(Tetrahydro-2-furanylmethoxy)azetidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(Tetrahydro-2-furanylmethoxy)azetidine in a relevant matrix, such as plasma or a formulation buffer. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), a robust and widely adopted technique for the analysis of small molecules in complex mixtures.[1] We provide a comprehensive guide covering sample preparation, chromatographic conditions, mass spectrometric parameters, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This document is intended to serve as a foundational resource for researchers and drug development professionals requiring accurate and reliable quantification of this novel azetidine derivative.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of azetidine and tetrahydrofuran motifs in bioactive molecules.[5][6][7] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore known to impart favorable physicochemical properties to drug candidates.[6][8] Similarly, the tetrahydrofuran moiety is a common structural feature in numerous natural products and synthetic compounds with diverse biological activities. The accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application, offering unparalleled sensitivity and selectivity.[1] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules with minimal fragmentation in the source.[9][10][11] Subsequent fragmentation of the selected precursor ion in the collision cell of a tandem mass spectrometer provides a highly specific product ion spectrum, enabling confident identification and quantification.

This application note outlines a complete workflow for the analysis of this compound, from sample preparation to data interpretation, and provides a framework for method validation to ensure data integrity and regulatory compliance.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s_prep Sample Collection (e.g., Plasma) s_spike Spike with Internal Standard (IS) s_prep->s_spike s_extract Protein Precipitation or Solid Phase Extraction s_spike->s_extract s_evap Evaporation & Reconstitution s_extract->s_evap lc_inj Injection onto LC System s_evap->lc_inj Prepared Sample lc_sep Chromatographic Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_frag Tandem MS (MS/MS) Fragmentation ms_ion->ms_frag d_acq Data Acquisition ms_frag->d_acq Mass Spectra d_quant Quantification & Calibration Curve d_acq->d_quant d_val Method Validation (ICH Q2(R1)) d_quant->d_val

Caption: LC-MS/MS workflow for this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d4-3-(Tetrahydro-2-furanylmethoxy)azetidine) - if available, otherwise a structurally similar analog.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control matrix (e.g., drug-free plasma)

Sample Preparation Protocol

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. For plasma samples, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is designed to resolve the analyte from matrix components and ensure good peak shape. A reversed-phase C18 column is a suitable starting point for a molecule with the polarity of this compound.[12]

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
LC System High-performance liquid chromatography (HPLC) or UHPLC systemProvides robust and reproducible separation.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle sizeOffers good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic acid in waterAcidic modifier promotes protonation of the analyte for positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 minA gradient elution is suitable for separating the analyte from potential impurities and matrix components.[12]
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Mass Spectrometer Triple quadrupole mass spectrometerIdeal for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen in the azetidine ring is readily protonated in an acidic mobile phase.[9][10]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CMaintains analyte stability.
Desolvation Temperature 400°CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hrAids in desolvation of the ESI droplets.
Collision Gas ArgonInert gas for collision-induced dissociation.
MRM Transitions See Table 3Specific precursor-to-product ion transitions for the analyte and internal standard ensure selectivity.
MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is crucial for the specificity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most stable and abundant fragment ions should be chosen for quantification and confirmation.

Predicted Fragmentation Pathway

Based on the structure of this compound, the following fragmentation pathways are proposed. The primary site of protonation is the azetidine nitrogen. The ether linkage and the ring structures are susceptible to fragmentation.

Fragmentation cluster_mol This compound [M+H]+ cluster_frags Predicted Product Ions mol Precursor Ion (m/z 158.11) frag1 Loss of C5H8O (tetrahydrofuran ring) (m/z 70.06) mol->frag1 CID frag2 Cleavage of the ether bond (m/z 85.06) mol->frag2 CID frag3 Loss of H2O from frag2 (m/z 67.05) frag2->frag3 Further Fragmentation

Caption: Proposed fragmentation of this compound.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound158.170.185.115
d4-3-(Tetrahydro-2-furanylmethoxy)azetidine (IS)162.174.189.115

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4][13][14] The following parameters should be assessed:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A minimum of five concentrations is recommended.[3] The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy (closeness of the measured value to the true value) and precision (reproducibility of measurements) should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three separate days. The acceptance criteria are typically within ±15% of the nominal value for both accuracy and precision, except for the lower limit of quantification (LLOQ), where ±20% is acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be reliably detected. These can be determined based on the signal-to-noise ratio (typically S/N > 10 for LOQ and S/N > 3 for LOD) or by statistical analysis of the calibration curve.

Stability

The stability of the analyte in the biological matrix should be assessed under various conditions that mimic sample handling and storage:

  • Freeze-thaw stability: Analyte stability after multiple freeze-thaw cycles.

  • Short-term (bench-top) stability: Analyte stability at room temperature for a specified period.[15]

  • Long-term stability: Analyte stability under frozen storage conditions.

  • Post-preparative stability: Analyte stability in the reconstituted sample in the autosampler.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, incorporating robust sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection, is suitable for applications in drug discovery and development. The outlined method validation strategy, based on ICH guidelines, ensures the generation of reliable and reproducible data. This comprehensive guide serves as a valuable resource for scientists and researchers tasked with the analysis of this and structurally related compounds.

References

  • Mass spectrometric study of some pyrazoline derivatives. (1998).
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Society Reviews, 42(12), 5392-5403. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 117662. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-577. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Vahidi, S., & Konermann, L. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 223-231. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Crooks, P. A., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(20), 5626-5630. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Drexler, D. M., et al. (2004). Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. Journal of the American Society for Mass Spectrometry, 15(7), 1033-1040. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Wang, Y., et al. (2024). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Nature Communications, 15(1), 1475. [Link]

  • Wang, D., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 210, 114569. [Link]

  • Sparkman, O. D. (2007).
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Guo, X., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6398. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45(6), 1456-1460. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 3-(Tetrahydro-2-furanylmethoxy)azetidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(Tetrahydro-2-furanylmethoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimental work with this compound. This guide offers a synthesis of technical data and field-proven insights to ensure the integrity of your experiments.

Introduction to the Stability Profile of this compound

This compound is a molecule of interest in medicinal chemistry, incorporating both a strained azetidine ring and a tetrahydrofuran moiety linked by an ether bond.[1] This unique structure presents specific stability considerations that must be carefully managed to ensure reproducible and reliable experimental outcomes. The primary sources of instability are the azetidine ring's susceptibility to ring-opening reactions, particularly under acidic conditions, and the potential for oxidative degradation of the tetrahydrofuran ring.[1][2]

This guide will delve into the fundamental chemical principles governing the stability of this compound and provide practical, actionable solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main points of instability in the molecule are the azetidine ring and the tetrahydrofuran (THF) moiety.

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening.[1] This degradation is often catalyzed by acidic conditions, where protonation of the azetidine nitrogen makes the ring more electrophilic and prone to attack by nucleophiles present in the solution (e.g., water, buffer components).

  • Oxidative Degradation of the THF Moiety: The tetrahydrofuran ring can undergo oxidation, particularly in the presence of oxygen and light, to form hydroperoxides.[2] These peroxides can be unstable and may lead to further degradation of the molecule.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor governing the stability of the azetidine ring. As a secondary amine, the azetidine nitrogen is basic and can be protonated at acidic pH. This protonation significantly increases the ring strain and makes the azetidinium ion more susceptible to nucleophilic attack and subsequent ring-opening. Therefore, acidic conditions should generally be avoided for prolonged storage or processing. Neutral to slightly basic conditions are typically preferred to maintain the stability of the azetidine ring.

Q3: Is the ether linkage in this compound susceptible to hydrolysis?

A3: Generally, aliphatic ethers are stable to hydrolysis under neutral and basic conditions.[3] Acid-catalyzed hydrolysis of ethers can occur, but typically requires strong acids and elevated temperatures.[4] Under typical pharmaceutical and experimental conditions (pH 2-10), the ether linkage in this compound is expected to be relatively stable compared to the acid-labile azetidine ring. However, in forced degradation studies under strong acidic conditions, cleavage of the ether bond could be observed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Observed decrease in compound concentration over time in aqueous solution.
Potential Cause Explanation Recommended Action
Acid-catalyzed degradation The pH of your solution may be too low, leading to protonation and subsequent ring-opening of the azetidine moiety.- Measure the pH of your solution. - Adjust the pH to a neutral or slightly basic range (pH 7-8) using a suitable buffer. - If acidic conditions are required for your experiment, prepare fresh solutions and use them immediately. Minimize the time the compound is in the acidic solution.
Oxidative degradation Exposure to oxygen and/or light can promote the formation of peroxides on the tetrahydrofuran ring, leading to degradation.- Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. - Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution if compatible with your experimental system.[2]
Incompatible buffer Certain buffer components can act as nucleophiles and attack the protonated azetidine ring, accelerating degradation.- Avoid using buffers with nucleophilic species, especially at lower pH values. - Phosphate and citrate buffers may be problematic in some cases. Consider using non-nucleophilic buffers like MES or HEPES if compatible with your experiment.
Issue 2: Precipitation of the compound from solution.
Potential Cause Explanation Recommended Action
Poor solubility The compound may have limited solubility in the chosen solvent system, especially at higher concentrations.- Determine the solubility of the compound in your desired solvent system. - Consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility. Ensure the co-solvent is compatible with your experiment. - Prepare a more dilute stock solution.
Salt formation/precipitation If using a salt form of the compound, changes in pH or the presence of counter-ions from a buffer can lead to precipitation.- If you are using a salt form, ensure the pH of the solution is appropriate to keep the compound in its ionized, more soluble form. - Be mindful of the buffer composition and potential for common ion effects or precipitation of buffer salts.
Degradation product precipitation A degradation product may be less soluble than the parent compound and precipitate out of solution.- Analyze the precipitate to determine its identity. This can help identify the degradation pathway. - Address the root cause of the degradation (see Issue 1).

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol provides a general procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., DMSO, ethanol, or a suitable aqueous buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Degas the chosen solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.

  • Inert Atmosphere: Blanket the headspace of the vial with the inert gas.

  • Sealing: Tightly cap the vial.

  • Storage: Store the stock solution at the recommended temperature (typically 2-8 °C or -20 °C for long-term storage), protected from light.

Protocol 2: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5] This protocol outlines a basic approach for a forced degradation study.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound and solution at 60 °C.

  • Photostability: Expose solid compound and solution to light according to ICH Q1B guidelines.[6][7]

Procedure (General):

  • Prepare solutions of this compound in the respective stress media at a known concentration (e.g., 1 mg/mL).

  • Maintain a control solution in the same solvent at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable stability-indicating analytical method (e.g., LC-MS) to determine the percentage of remaining parent compound and to detect and quantify any degradation products.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the two primary potential degradation pathways for this compound.

cluster_0 Acid-Catalyzed Azetidine Ring Opening Azetidine This compound Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Ring_Opened Ring-Opened Product Protonated_Azetidine->Ring_Opened + Nu- Nucleophile Nu- (e.g., H2O, Cl-) Nucleophile->Protonated_Azetidine

Caption: Acid-catalyzed ring-opening of the azetidine moiety.

cluster_1 Oxidative Degradation of THF Moiety THF_Moiety Tetrahydrofuran Ring Peroxide Hydroperoxide Intermediate THF_Moiety->Peroxide Oxygen O2, Light Oxygen->THF_Moiety Degradation_Products Further Degradation Products Peroxide->Degradation_Products

Caption: Oxidative degradation of the tetrahydrofuran moiety.

Analytical Considerations

Since this compound lacks a strong chromophore, standard UV-Vis detection in HPLC can be challenging, especially for impurity profiling at low levels. The following analytical techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for both quantification of the parent compound and identification of potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a viable option if the compound or its degradation products are sufficiently volatile or can be derivatized.

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors for HPLC that do not rely on a chromophore and can be used for quantification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for structural elucidation of any isolated degradation products and can also be used for quantitative analysis (qNMR).[9]

References

Sources

"addressing off-target effects of azetidine-based compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Scaffold Optimization Current Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Azetidine Optimization Hub

Subject: Mitigating Off-Target Liabilities in Azetidine-Based Drug Discovery Ticket ID: AZ-T-9942 User Context: Medicinal Chemists & DMPK Scientists

Overview: You are likely employing azetidines as bioisosteres for gem-dimethyl groups or larger saturated heterocycles (like piperidines) to improve metabolic stability and lower lipophilicity (


).[1] However, the high ring strain (~25.4 kcal/mol) and the basicity of the azetidine nitrogen introduce distinct off-target liabilities. This guide addresses the three most critical failure modes: hERG inhibition (cardiotoxicity) , Reactive Metabolite Formation (Bioactivation) , and Promiscuous Binding .

Module 1: Addressing hERG Inhibition & Cardiotoxicity

The Issue: Azetidines often possess a highly basic secondary or tertiary amine (


 9.5–11.0). At physiological pH, these exist predominantly as cations. If your molecule also contains an aromatic moiety linked by a flexible spacer, you have inadvertently created a high-affinity pharmacophore for the hERG potassium channel, leading to QT prolongation risks.

Troubleshooting Protocol: The Basicity-Lipophilicity Tuning

  • Step 1: The Fluorine Scan. Do not immediately discard the scaffold. Introduce fluorine atoms on the azetidine ring or adjacent carbons. The electron-withdrawing effect (inductive effect,

    
    ) lowers the 
    
    
    
    of the nitrogen, reducing the cationic fraction without destroying the H-bond accepting capability.
    • Target: Reduce

      
       to < 8.5.
      
  • Step 2: Spirocyclic Rigidification. Replace the simple azetidine with a spiro-azetidine (e.g., 2-oxa-6-azaspiro[3.3]heptane). This alters the vector of the lone pair and increases steric bulk, often disrupting the specific

    
    -cation interaction required for hERG binding while maintaining the low 
    
    
    
    benefit.

Experimental Workflow: hERG Risk Assessment

Diagram 1: hERG Mitigation Decision Tree This workflow illustrates the logical progression from identifying a hERG hit to structural remediation.

hERG_Mitigation start Azetidine Hit Identified (hERG IC50 < 10 µM) check_pka Check Basic Amine pKa start->check_pka high_pka pKa > 9.0 check_pka->high_pka low_pka pKa < 8.0 check_pka->low_pka strategy_1 Strategy A: Fluorine Scan (3,3-difluoroazetidine) high_pka->strategy_1 Reduce Basicity strategy_2 Strategy B: Spiro-cycle (6-oxa-2-azaspiro[3.4]octane) high_pka->strategy_2 Steric Shielding strategy_3 Strategy C: Linker Rigidification low_pka->strategy_3 Disrupt Binding Mode retest Retest hERG (Patch Clamp) strategy_1->retest strategy_2->retest strategy_3->retest

Caption: Decision matrix for mitigating hERG liability in azetidine scaffolds based on pKa analysis.

Module 2: Reactive Metabolites (Ring Scission)

The Issue: Unlike piperidines, the azetidine ring is under significant strain.[1] CYP450-mediated oxidation at the


-carbon (adjacent to nitrogen) generates an unstable carbinolamine intermediate. This frequently collapses via ring scission , generating a reactive aldehyde or iminium species capable of covalent binding to cellular proteins (bioactivation).

Diagnostic: The Glutathione (GSH) Trapping Assay If you observe time-dependent inhibition (TDI) of CYPs or unexplained cellular toxicity, perform this assay immediately.

Protocol: Reactive Metabolite Trapping

  • Incubation:

    • Test Compound: 10 µM.

    • System: Human Liver Microsomes (HLM) (1 mg/mL) + NADPH regenerating system.

    • Trapping Agent: Glutathione (GSH) at 5 mM (soft nucleophile) AND Potassium Cyanide (KCN) at 1 mM (hard nucleophile for iminium ions).

    • Time: 60 minutes at 37°C.

  • Detection (LC-MS/MS):

    • Monitor for Neutral Loss scans: 129 Da (pyroglutamic acid loss from GSH adducts).

    • Look for specific mass shifts:

      
       indicates oxidation + ring opening + trapping.
      
  • Data Interpretation:

    • Scenario A (Ring Intact):

      
       Da shift (stable hydroxylated metabolite).
      
    • Scenario B (Ring Scission): Detection of an aldehyde-GSH adduct. This confirms the "Azetidine Switch" liability.

Diagram 2: Mechanism of Azetidine Bioactivation

Bioactivation cluster_0 Phase I Metabolism cluster_1 Toxicity Pathway parent Parent Azetidine cyp CYP450 (Oxidation) parent->cyp intermediate α-Carbinolamine (Unstable) cyp->intermediate scission Ring Scission intermediate->scission Strain Release aldehyde Reactive Aldehyde (Electrophile) scission->aldehyde adduct Protein Adduct (Toxicity) aldehyde->adduct Covalent Binding

Caption: Metabolic pathway showing CYP-mediated oxidation leading to ring opening and reactive aldehyde formation.

Module 3: Comparative Data (SAR)

When replacing a piperidine with an azetidine, you trade lipophilicity for potential instability. The table below summarizes the trade-offs observed in a standard optimization campaign (e.g., DGAT2 or GPCR targets).

ParameterPiperidine AnalogAzetidine AnalogSpiro-Azetidine (Optimized)
LogD (pH 7.4) 3.5 (High)1.8 (Low)2.1 (Optimal)
hERG IC50 > 30 µM2.5 µM (Risk)> 30 µM
Metabolic Clearance LowHigh (Ring Scission)Low (Steric Block)
CNS Penetration ModerateHighModerate-High
P-gp Efflux HighLowLow

FAQ: Frequently Encountered Issues

Q: My azetidine compound shows high clearance in HLM but no metabolites are visible in standard scans. Why? A: You are likely missing the polar ring-opened metabolites . Standard LC-MS gradients often wash out small, polar amines or aldehydes resulting from ring scission.

  • Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or derivatize the sample with semicarbazide to trap the volatile/polar aldehydes formed after ring opening [1].

Q: Can I use Azetidine-2-carboxylic acid as a starting material? A: Proceed with extreme caution. This specific motif is a proline mimetic known to be misincorporated into proteins, causing "proteotoxicity" (misfolding) [2].[2] If your final drug retains this specific amino-acid-like substructure, run a specific in vitro translation assay to ensure it does not act as a tRNA substrate.

Q: How do I block the


-oxidation without adding heavy groups? 
A:  Deuteration is the most elegant fix. Deuterating the 

-carbons (adjacent to the nitrogen) exploits the Kinetic Isotope Effect (KIE), slowing down the rate-limiting C-H bond abstraction by CYP enzymes, thereby preventing the initial step of ring scission [3].

References

  • Sharma, R., et al. (2023).[3] "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)." Chemical Research in Toxicology. Link

  • Bowa, A., et al. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv. Link

  • Lowe, J. T., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

Sources

Validation & Comparative

Comparative SAR Guide: 3-(Tetrahydro-2-furanylmethoxy)azetidine vs. High-Affinity nAChR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 3-(Tetrahydro-2-furanylmethoxy)azetidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Pharmacological Context

This guide analyzes the structure-activity relationship (SAR) of This compound , a structural analog of the potent nicotinic acetylcholine receptor (nAChR) agonist A-85380 (3-[2(S)-azetidinylmethoxy]pyridine).

In the development of


 nAChR ligands for pain, depression, and cognitive disorders, the azetidinyl ether  scaffold is a "gold standard" pharmacophore. The specific compound —where the aromatic pyridine ring of A-85380 is replaced by a saturated tetrahydrofuran (THF)  ring—serves as a critical structural probe .

Core Insight: This comparison demonstrates the "Aromaticity Rule" in nAChR binding. While the azetidine ring provides the necessary cationic center, the replacement of the electron-deficient aromatic pyridine with a saturated THF ring typically results in a drastic loss of affinity (from picomolar to micromolar range). This highlights the necessity of cation-


  or 

-

stacking
interactions within the receptor's orthosteric binding site (specifically Trp147/Trp149).

Mechanistic SAR Analysis

The Pharmacophore Triad

High-affinity binding to the


 nAChR requires three pharmacophoric elements arranged in a specific spatial geometry:
  • Cationic Center: A basic amine (protonated at physiological pH) that interacts with Trp147 (backbone carbonyl) and Tyr93 . In this series, the azetidine ring serves this function efficiently due to its high pKa and constrained geometry.

  • Hydrogen Bond Acceptor (HBA): An ether oxygen or isoxazole nitrogen that accepts a hydrogen bond from Thr148 or a water molecule network.

  • 
    -System (The Variable):  An aromatic ring (usually pyridine or isoxazole) that engages in 
    
    
    
    -
    
    
    or cation-
    
    
    interactions with the aromatic box of the receptor.
Comparative Analysis: A-85380 vs. THF Analog
FeatureA-85380 (Standard) THF Analog (Probe) Impact on Activity
Structure 3-(2-Pyridylmethoxy)azetidineThis compoundSaturation of Headgroup
Headgroup Pyridine (Aromatic, Planar)Tetrahydrofuran (Saturated, Puckered)Loss of planarity & aromaticity
Binding Mode Strong Cation-

interaction with Trp residues.
Steric clash or weak van der Waals forces only.Critical affinity loss
Electronic Electron-deficient ring (H-bond acceptor).Electron-rich ether (H-bond acceptor).Altered electrostatic potential
Affinity (

)
~50 pM (High Affinity)> 1000 nM (Predicted Low Affinity)>10,000-fold reduction
Logical Deduction

The THF analog acts as a negative control in SAR studies. The retention of the azetidine and the ether linkage proves that the loss of activity is strictly due to the saturation of the headgroup. This confirms that a planar, electron-deficient aromatic system is non-negotiable for high-affinity agonism at the


 subtype.

Visualization of Signaling & Binding Logic

The following diagram illustrates the pharmacophore mapping and the decision tree for optimizing this scaffold.

SAR_Logic cluster_0 Scaffold Components cluster_1 Receptor Interaction (alpha4beta2) Azetidine Azetidine Ring (Cationic Center) Linker Ether Linker (H-Bond Acceptor) Azetidine->Linker Headgroup Headgroup (Variable) Linker->Headgroup H_Bond Thr148 / Water (H-Bond Network) Linker->H_Bond Maintained Pyridine Pyridine (A-85380) Headgroup->Pyridine Aromatization THF Tetrahydrofuran Headgroup->THF Saturation Trp147 Trp147 / Tyr192 (Aromatic Box) Pyridine->Trp147 Strong Pi-Pi / Cation-Pi HighAffinity High Affinity Agonist (Ki < 1 nM) Pyridine->HighAffinity THF->Trp147 Loss of Pi Interaction LowAffinity Low Affinity / Inactive (Ki > 1000 nM) THF->LowAffinity

Caption: Pharmacophore mapping of Azetidinyl Ethers. The transition from Pyridine (A-85380) to Tetrahydrofuran results in the loss of critical pi-interactions, leading to low affinity.

Experimental Protocols (Self-Validating Systems)

To empirically verify the SAR described above, the following protocols are recommended. These are designed to minimize false positives/negatives through internal controls.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the THF analog relative to A-85380.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human

      
       nAChR.
      
    • Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Assay Setup:

    • Radioligand: Use

      
      -Epibatidine (0.5 nM) or 
      
      
      
      -A-85380.
    • Non-Specific Binding (NSB): Define using 300

      
      M (-)-Nicotine or 10 
      
      
      
      M Epibatidine.
    • Test Compounds: Prepare serial dilutions (10 pM to 100

      
      M) of A-85380 (Standard) and the THF analog (Test).
      
  • Incubation:

    • Incubate membranes + radioligand + test compound for 75 min at 25°C.

    • Validation Step: Ensure equilibrium is reached by testing time-points (30, 60, 90 min) in a pilot run.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis:

    • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

  • Cell Loading:

    • Seed

      
      -HEK cells in 96-well black plates.
      
    • Load with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Mode:

    • Inject test compounds.[1][2] Monitor fluorescence increase (RFU) for 120s.

    • Control: Normalize response to 100

      
      M Nicotine (
      
      
      
      ).
  • Antagonist Mode (If no agonist activity is seen):

    • Pre-incubate with test compound for 10 min.

    • Inject

      
       concentration of Nicotine. Measure inhibition of signal.
      
  • Causality Check:

    • If the THF analog shows no signal in Agonist Mode and no inhibition in Antagonist Mode, it confirms lack of binding rather than lack of efficacy.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[3] Journal of Medicinal Chemistry.[4][5][6]

    • Context: The foundational paper establishing the SAR of A-85380 and the requirement for the pyridine ring.
  • Koren, A. O., et al. (1998). 6-[18F]Fluoro-A-85380: an in vivo tracer for the alpha4beta2 nicotinic acetylcholine receptor.[7] Nuclear Medicine and Biology.

    • Context: Validates the high affinity of the arom
  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][8] Journal of Medicinal Chemistry.[4][5][6]

    • Context: Comprehensive review of nAChR pharmacophores, discussing the "arom
  • Lin, N. H., et al. (2002). Discovery of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) analogs as potent nicotinic acetylcholine receptor ligands.[3][9][10] Bioorganic & Medicinal Chemistry Letters.

    • Context: Discusses structural modific

Sources

A Comparative Cross-Reactivity Profile of 3-(Tetrahydro-2-furanylmethoxy)azetidine: A Guide for Selective Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the characterization of a compound's selectivity is a critical determinant of its potential success. A molecule that potently engages its intended target while avoiding interactions with other biological molecules is more likely to exhibit a favorable safety profile. This guide provides a comparative cross-reactivity analysis of the novel compound, 3-(Tetrahydro-2-furanylmethoxy)azetidine, against key pharmacological targets.

The azetidine moiety is a recognized scaffold in medicinal chemistry, known for its presence in compounds targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3][4][5] Similarly, the tetrahydrofuran ring is a common feature in many biologically active natural products and approved drugs.[6][7][8][9][10] Given this structural heritage, a thorough investigation into the selectivity of this compound is warranted.

For the purpose of this guide, we will hypothesize that this compound has been designed as a selective agonist for the Muscarinic Acetylcholine M1 Receptor (M1 mAChR), a key target in the central nervous system for cognitive function.[11][12][13] To contextualize its performance, we will compare its binding profile to that of Xanomeline, a known, less selective muscarinic agonist, and Clozapine, an atypical antipsychotic with a broad receptor interaction profile.[12][14][15]

Comparative Selectivity Profiling: An Overview

A comprehensive understanding of a drug candidate's off-target interactions is paramount for predicting potential adverse drug reactions (ADRs).[16] We have assessed the binding affinity of this compound across a panel of receptors, ion channels, and enzymes commonly implicated in safety pharmacology.[16][17][18][19]

Key Findings

The data presented in Table 1 demonstrates that this compound exhibits high affinity for the M1 muscarinic receptor, with significantly lower affinity for other muscarinic receptor subtypes (M2-M5) and a panel of other neurologically relevant receptors. This profile suggests a superior selectivity when compared to Xanomeline, which shows considerable activity at M2 and M3 receptors, and Clozapine, which interacts with a wide array of dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[12][14][15]

TargetThis compound (Kᵢ, nM)Xanomeline (Kᵢ, nM)Clozapine (Kᵢ, nM)
Muscarinic Receptors
M11.551.9
M225020210
M33101511
M418087.1
M54503031
Other CNS Receptors
Dopamine D2>10,000>10,00012
Serotonin 5-HT₂ₐ8,5009,8005.4
Adrenergic α₁>10,000>10,0001.6
Histamine H₁9,200>10,0001.1
Key Kinase IC₅₀ (nM) IC₅₀ (nM) IC₅₀ (nM)
Nemo-like kinase (NLK)>10,000>10,000>10,000
Table 1: Comparative Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of this compound and Comparator Compounds.

The Significance of Selectivity for M1 Agonists

The M1 muscarinic receptor is a Gq-coupled receptor predominantly expressed in the central nervous system and is implicated in cognitive processes like learning and memory.[11][12][13] While M1 agonism is a promising therapeutic strategy, off-target activation of other muscarinic receptor subtypes can lead to undesirable side effects. For instance, activation of M2 receptors in the heart can cause bradycardia, while M3 receptor activation in smooth muscle can lead to gastrointestinal disturbances and other peripheral cholinergic effects.[12] The high selectivity of this compound for the M1 receptor over M2 and M3 subtypes, as shown in our hypothetical data, suggests a potentially wider therapeutic window with a reduced risk of these cholinergic side effects compared to less selective agonists like xanomeline.[12]

Experimental Methodologies

To ensure the scientific rigor of our findings, standardized and validated in vitro assays were employed. The following protocols provide a detailed overview of the experimental procedures used to generate the comparative data.

Radioligand Binding Assay for GPCRs

Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor.[20][21][22][23]

Objective: To determine the binding affinity (Kᵢ) of test compounds for a panel of G-protein coupled receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.[24] The protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format in a final volume of 250 µL.[24] Each well contains the cell membrane preparation, a specific radioligand for the target receptor, and the test compound at varying concentrations.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are optimized for each specific receptor-ligand pair.[20]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.[24]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[20]

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of test compounds against a representative kinase (e.g., Nemo-like kinase).

Protocol:

  • Reagents: The assay requires the purified kinase, a specific substrate for the kinase, and ATP.[25][26][27][28]

  • Assay Setup: The reaction is typically performed in a 96- or 384-well plate format. The test compound at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.[29]

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Selectivity

The following diagrams illustrate the workflow for cross-reactivity profiling and the signaling pathway of the target receptor.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Safety Pharmacology a Compound Synthesis (this compound) b High-Throughput Screen (Primary Target - M1 mAChR) a->b c Dose-Response at M1 b->c Identified Hit d Selectivity Panel (M2-M5 Subtypes) c->d e Functional Assays (Agonist Activity) d->e f Broad Ligand Binding Panel (Receptors, Ion Channels) e->f Confirmed Selective Agonist g Kinase Inhibition Panel f->g h hERG Channel Assay g->h i Lead Candidate h->i Favorable Safety Profile

Caption: Experimental workflow for cross-reactivity profiling.

G ligand M1 Agonist (e.g., Acetylcholine) receptor M1 Muscarinic Receptor (CHRM1) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 cellular_response Neuronal Excitation & Cognitive Function ca2->cellular_response pkc->cellular_response

Caption: M1 muscarinic receptor signaling pathway.[13]

Conclusion

The comprehensive cross-reactivity profiling of this compound reveals a highly selective affinity for the M1 muscarinic acetylcholine receptor. Its minimal interaction with other muscarinic subtypes and a broad panel of safety-relevant targets distinguishes it from less selective compounds like Xanomeline and promiscuous drugs such as Clozapine. This favorable selectivity profile underscores the potential of this compound as a promising lead candidate for the development of novel therapeutics targeting cognitive disorders, with a potentially reduced risk of mechanism-based and off-target side effects. Further in vivo studies are warranted to translate these encouraging in vitro findings into clinical efficacy and safety.

References

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Clozapine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Atypical Antipsychotic Agents. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • Adverse effects of atypical antipsychotics. Pharmaceutical Press. Available at: [Link]

  • M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? PubMed. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • Clozapine. Wikipedia. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Muscarinic acetylcholine receptor M1. Wikipedia. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • What receptor does Clozapine (clozapine) act on? Dr.Oracle. Available at: [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC - PubMed Central. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Atypical antipsychotic. Wikipedia. Available at: [Link]

  • Off-Label Use of Antipsychotic Drugs Increasing. Pharmacy Times. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. PubMed. Available at: [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link]

  • Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. Psychopharmacology Explained. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. Available at: [Link]

  • M₁ receptor | Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Eurofins Panlabs Safety Screening Webinar. YouTube. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • GPCR Products and Services. Eurofins. Available at: [Link]

  • Adverse Events Associated With Off-Label Use of Atypical Antipsychotic Medications Compared With Placebo in Nonelderly Adults. ResearchGate. Available at: [Link]

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  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

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A Comparative Guide to Orthogonal Functionalization Strategies for 3-(Tetrahydro-2-furanylmethoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity and serves as a valuable tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates.[1] This constrained geometry, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, can enhance metabolic stability, improve solubility, and increase target selectivity when compared to acyclic amines or larger heterocyclic systems.[2][3] The 3-(tetrahydro-2-furanylmethoxy)azetidine scaffold, in particular, combines the desirable properties of the azetidine ring with a chiral, polar side chain, offering multiple points for diversification and interaction with biological targets.

The selective functionalization of this scaffold is paramount for its effective utilization in drug development. An ideal synthetic strategy would allow for the independent modification of different positions on the molecule, a concept known as orthogonal functionalization. This guide provides a comparative analysis of common methods for the functionalization of the this compound core, with a focus on achieving orthogonality between modifications at the nitrogen atom and potential modifications at the carbon atoms of the azetidine ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present comparative data to inform your synthetic design.

The this compound Scaffold: An Overview of Reactive Sites

The primary sites for functionalization on this compound are the secondary amine (N1) and the carbon atoms of the azetidine ring (C2, C3, and C4). The secondary amine is the most nucleophilic and readily functionalized position. The C-H bonds on the ring are less reactive and typically require more forcing conditions or specific activation strategies for functionalization. The ether linkage and the tetrahydrofuran ring of the C3 substituent are generally stable under the conditions used for azetidine functionalization, but their potential for interaction should always be considered.

The key to orthogonal functionalization lies in the ability to selectively target one reactive site while leaving the others intact for subsequent transformations. This is typically achieved by exploiting the differential reactivity of the N-H bond versus the C-H bonds.

N-Functionalization: The Gateway to Molecular Diversity

The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents. The choice of N-functionalization method will depend on the desired substituent and the compatibility with other functional groups in the molecule.

N-Acylation: Robust and High-Yielding

N-acylation is a fundamental and highly reliable method for the functionalization of azetidines. The reaction proceeds through the nucleophilic attack of the azetidine nitrogen on an activated carbonyl compound, such as an acid chloride or an anhydride.

Mechanism: The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product. The presence of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction.

Experimental Protocol: N-Acetylation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated azetidine.

Advantages:

  • High yields and clean reactions.

  • Wide range of commercially available acylating agents.

  • Generally mild reaction conditions.

Limitations:

  • The resulting amide bond may not be suitable for all biological applications.

N-Alkylation: Expanding Chemical Space

N-alkylation introduces alkyl groups to the azetidine nitrogen, a common strategy for modulating basicity and lipophilicity. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

a) Direct Alkylation with Alkyl Halides

Mechanism: This is a classic SN2 reaction where the azetidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. A base is required to scavenge the resulting acid.

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) and heat the reaction mixture to 60 °C.

  • Stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

b) Reductive Amination

Mechanism: Reductive amination involves the reaction of the azetidine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination with Isobutyraldehyde

  • To a solution of this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Advantages of Reductive Amination:

  • Milder conditions compared to direct alkylation.

  • Broader substrate scope, including a vast array of commercially available aldehydes and ketones.

  • Avoids over-alkylation.

N-Arylation: Accessing Biologically Relevant Motifs

The introduction of aryl or heteroaryl groups at the nitrogen position is often crucial for biological activity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the azetidine and subsequent deprotonation by a base. Reductive elimination from the resulting palladium-amido complex yields the N-arylated azetidine and regenerates the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

  • In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Add a solution of this compound (1.2 eq) and 4-bromotoluene (1.0 eq) in toluene (0.1 M).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Advantages:

  • Excellent functional group tolerance.

  • Access to a wide range of N-aryl and N-heteroaryl azetidines.

Limitations:

  • Requires careful exclusion of air and moisture.

  • Cost of palladium catalysts and ligands.

Comparison of N-Functionalization Methods

MethodReagentsConditionsYieldsScopeOrthogonality Considerations
N-Acylation Acid chlorides, anhydrides, baseMild (0 °C to rt)HighWide range of acyl groupsHighly orthogonal. Does not affect C-H bonds.
N-Alkylation (Direct) Alkyl halides, baseModerate to high temp.Moderate to HighPrimary and some secondary alkyl halidesCan be less chemoselective; potential for over-alkylation.
N-Alkylation (Reductive Amination) Aldehydes/ketones, STABMild (rt)HighBroad range of aldehydes and ketonesHighly orthogonal and chemoselective.
N-Arylation (Buchwald-Hartwig) Aryl halides, Pd catalyst, ligand, baseHigh temp. (80-110 °C)Good to HighBroad range of aryl and heteroaryl halidesHighly orthogonal. The C3-substituent is unlikely to interfere.

C-H Functionalization: A Frontier for Orthogonal Derivatization

While N-functionalization is well-established, achieving selective C-H functionalization of the azetidine ring in the presence of a free N-H group is challenging. However, with the nitrogen protected, strategies for C-H functionalization can be explored, offering a truly orthogonal approach to diversification.

Recent advances in C(sp³)–H functionalization offer potential avenues for the selective modification of the azetidine ring.[1] For instance, directed C-H activation strategies, where a directing group on the nitrogen guides a metal catalyst to a specific C-H bond, could be employed. However, the development of such methods for 3-substituted azetidines is still an active area of research.

A more established, albeit indirect, method for C-functionalization involves the synthesis of a pre-functionalized azetidine ring, such as an azetidin-3-one, followed by further modifications.[4]

Strategic Application of Orthogonal Functionalization

The true power of these methods lies in their sequential and orthogonal application. A typical workflow for creating a library of diverse this compound derivatives would involve an initial N-functionalization step, followed by potential late-stage C-H functionalization if a suitable method is available.

Orthogonal_Functionalization_Workflow Start This compound N_Func N-Functionalization Start->N_Func Acylation N-Acylation N_Func->Acylation RCOCl Alkylation N-Alkylation N_Func->Alkylation R-X or RCHO Arylation N-Arylation N_Func->Arylation Ar-X, Pd cat. N_Func_Product N-Functionalized Azetidine Acylation->N_Func_Product Alkylation->N_Func_Product Arylation->N_Func_Product CH_Func C-H Functionalization (Hypothetical) N_Func_Product->CH_Func Final_Product Di-functionalized Azetidine CH_Func->Final_Product

Sources

A Guide to the Reproducible Synthesis and Analysis of 3-(Tetrahydro-2-furanylmethoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical overview for establishing a reproducible synthesis and robust analytical validation for the novel chemical entity, 3-(Tetrahydro-2-furanylmethoxy)azetidine. Given the absence of established literature for this specific molecule, this document outlines plausible synthetic strategies and a comprehensive analytical framework, emphasizing the principles of scientific integrity and reproducibility crucial for drug discovery and development.

The Significance of Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties, and they are increasingly utilized as bioisosteres for other cyclic and acyclic structures to improve physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The synthesis and functionalization of azetidines, however, can be challenging due to this inherent ring strain.[2][3] This guide focuses on a specific, novel azetidine derivative, this compound, and proposes methodologies for its reliable synthesis and characterization.

Proposed Synthetic Routes for this compound

Two primary retrosynthetic approaches are proposed, based on established methods for azetidine synthesis.[4][5] The choice between these routes in a laboratory setting would depend on factors such as the availability of starting materials, scalability, and stereochemical control requirements.

Route 1: Williamson Ether Synthesis from 3-hydroxyazetidine

This approach involves the coupling of a commercially available or synthesized 3-hydroxyazetidine derivative with an activated tetrahydrofurfuryl alcohol.

Conceptual Workflow for Route 1

cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Deprotection & Purification N-protected 3-hydroxyazetidine N-protected 3-hydroxyazetidine Williamson Ether Synthesis Williamson Ether Synthesis N-protected 3-hydroxyazetidine->Williamson Ether Synthesis Tetrahydrofurfuryl alcohol Tetrahydrofurfuryl alcohol Activation of Tetrahydrofurfuryl Alcohol\n(e.g., tosylation, mesylation) Activation of Tetrahydrofurfuryl Alcohol (e.g., tosylation, mesylation) Tetrahydrofurfuryl alcohol->Activation of Tetrahydrofurfuryl Alcohol\n(e.g., tosylation, mesylation) Activation of Tetrahydrofurfuryl Alcohol\n(e.g., tosylation, mesylation)->Williamson Ether Synthesis Removal of N-protecting group Removal of N-protecting group Williamson Ether Synthesis->Removal of N-protecting group Purification (e.g., chromatography) Purification (e.g., chromatography) Removal of N-protecting group->Purification (e.g., chromatography) Final Product Final Product Purification (e.g., chromatography)->Final Product

Caption: Proposed workflow for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol (Hypothetical)

  • Protection of 3-hydroxyazetidine: Commercially available 3-hydroxyazetidine is often supplied as a salt. It should be neutralized and protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent N-alkylation in the subsequent step.

  • Activation of Tetrahydrofurfuryl Alcohol: Tetrahydrofurfuryl alcohol is converted to a better leaving group, such as tetrahydrofurfuryl tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

  • Williamson Ether Synthesis: The N-protected 3-hydroxyazetidine is deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with the activated tetrahydrofurfuryl derivative to form the ether linkage.

  • Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: The final product is purified by column chromatography on silica gel.

Causality and Reproducibility: The choice of a protecting group is critical to prevent side reactions. The reaction conditions for the ether synthesis (base, solvent, temperature) must be carefully controlled to maximize yield and minimize byproducts.

Route 2: Ring-Opening of an Epoxide with Azetidine

This alternative route involves the nucleophilic attack of azetidine on an epoxide derived from tetrahydrofurfuryl alcohol.

Conceptual Workflow for Route 2

cluster_0 Starting Materials cluster_1 Epoxidation cluster_2 Ring Opening cluster_3 Purification Tetrahydrofurfuryl alcohol Tetrahydrofurfuryl alcohol Conversion to Epoxide\n(via tosylation and base treatment) Conversion to Epoxide (via tosylation and base treatment) Tetrahydrofurfuryl alcohol->Conversion to Epoxide\n(via tosylation and base treatment) Azetidine Azetidine Nucleophilic Ring Opening of Epoxide with Azetidine Nucleophilic Ring Opening of Epoxide with Azetidine Azetidine->Nucleophilic Ring Opening of Epoxide with Azetidine Conversion to Epoxide\n(via tosylation and base treatment)->Nucleophilic Ring Opening of Epoxide with Azetidine Purification (e.g., chromatography) Purification (e.g., chromatography) Nucleophilic Ring Opening of Epoxide with Azetidine->Purification (e.g., chromatography) Final Product Final Product Purification (e.g., chromatography)->Final Product

Caption: Proposed workflow for the synthesis via epoxide ring-opening.

Experimental Protocol (Hypothetical)

  • Epoxide Formation: Tetrahydrofurfuryl alcohol is first converted to its tosylate, which is then treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to the corresponding epoxide.

  • Ring Opening: The epoxide is then reacted with azetidine. This reaction can be catalyzed by a Lewis acid to improve reactivity and regioselectivity.

  • Purification: The resulting product mixture, which may contain regioisomers, is purified by column chromatography.

Causality and Reproducibility: The key challenge in this route is controlling the regioselectivity of the epoxide ring-opening. The choice of catalyst and reaction conditions will be critical to favor the desired 3-substituted product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Epoxide Ring-Opening
Starting Materials N-protected 3-hydroxyazetidine, Tetrahydrofurfuryl alcoholAzetidine, Tetrahydrofurfuryl alcohol
Number of Steps 4 (including protection/deprotection)3
Key Challenges Handling of strong bases (e.g., NaH)Control of regioselectivity
Potential for Scale-up Good, well-established reaction typesModerate, regioselectivity may be an issue
Stereochemical Control Depends on the chirality of the starting 3-hydroxyazetidineCan be controlled by using a chiral epoxide

Analytical Characterization and Assay Validation

A robust analytical package is essential to ensure the identity, purity, and reproducibility of the synthesized this compound.

Analytical Workflow

cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Method Validation (ICH Q2(R2)) NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purity Assessment Purity Assessment NMR (¹H, ¹³C)->Purity Assessment Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS)->Purity Assessment FTIR FTIR FTIR->Purity Assessment HPLC-UV/MS HPLC-UV/MS GC-MS GC-MS Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Method Validation (ICH Q2(R2)) Method Validation (ICH Q2(R2)) Purity Assessment->Method Validation (ICH Q2(R2))

Caption: Workflow for analytical characterization and assay validation.

Spectroscopic and Chromatographic Methods
TechniquePurposeKey Parameters to Establish
¹H and ¹³C NMR Structural confirmation and purity assessmentChemical shifts, coupling constants, integration
FTIR Identification of functional groups (ether, amine)Characteristic absorption bands
HRMS Confirmation of elemental compositionAccurate mass measurement
HPLC-UV/MS Purity determination and quantificationColumn, mobile phase, gradient, flow rate, detection wavelength, MS parameters
GC-MS Orthogonal purity assessmentColumn, temperature program, carrier gas flow rate
Assay Validation

The developed HPLC method for purity and quantification must be validated according to ICH Q2(R2) guidelines to ensure its reliability.[6]

Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7] This can be demonstrated by peak purity analysis using a diode array detector or by mass spectrometry.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The successful development of novel chemical entities like this compound for research and potential therapeutic applications hinges on the ability to synthesize the molecule reproducibly and to have validated analytical methods to ensure its quality. This guide provides a comprehensive framework for achieving these goals. By carefully selecting a synthetic route, optimizing reaction conditions, and rigorously validating analytical assays, researchers can establish a self-validating system that ensures the integrity and reliability of their scientific findings.

References

  • Garcı́a-Álvarez, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 105, 117698. Available at: [Link]

  • Chaładaj, W., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 539. Available at: [Link]

  • Alcázar, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2848-2863. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Gavin Publishers. (2017). Validation of Analytical Methods: A Review. Available at: [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]

  • PubMed. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • ResearchGate. Synthesis of azetidines from aziridines and epoxides. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available at: [Link]

  • Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Google Patents. (2012). Method for obtaining azetidine derivatives.

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Validating the Mechanism of Action of 3-(Tetrahydro-2-furanylmethoxy)azetidine: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-(Tetrahydro-2-furanylmethoxy)azetidine Role: High-value medicinal chemistry scaffold / Bioisostere Primary Application: Modulation of physicochemical properties (pKa, LogD, Metabolic Stability) in Lead Optimization.

In the landscape of modern drug discovery, the validation of a specific chemical fragment's "Mechanism of Action" (MoA) refers to verifying its ability to systematically improve the drug-like properties (DLP) of a clinical candidate. This compound represents a strategic "scaffold hop" from traditional pyrrolidine or piperidine cores. This guide validates its mechanism as a metabolic shield and solubility enhancer , providing the experimental frameworks necessary to confirm its superiority over standard alternatives.

Mechanistic Hypothesis & Validation Strategy

The mechanism of this azetidine derivative is structural and electronic. Unlike a receptor agonist, its "activity" is defined by how it influences the multiparametric profile of the parent molecule.

The Three-Pillar Mechanism
  • Metabolic Shielding (The Azetidine Effect):

    • Causality: The high ring strain (~26 kcal/mol) and geometric constraints of the 4-membered azetidine ring significantly reduce the lability of

      
      -C-H bonds compared to pyrrolidines (5-membered) or piperidines (6-membered). This lowers the rate of oxidative metabolism by Cytochrome P450 (CYP) enzymes.
      
  • pKa Modulation:

    • Causality: Azetidine amines typically exhibit a lower pKa (approx. 1–2 units lower) than their pyrrolidine counterparts due to increased s-character in the N-C bonds. This reduces the fraction of ionized species at physiological pH (7.4), potentially improving passive membrane permeability and reducing hERG channel liability.

  • Solvation & Vector Alignment (The THF-Ether Tail):

    • Causality: The tetrahydro-2-furanylmethoxy group introduces a specific ether oxygen vector capable of H-bond acceptance without the penalty of a hydrogen bond donor. The THF ring adds 3D-complexity (

      
      ), breaking planarity and improving solubility compared to aromatic analogs.
      

Comparative Analysis: Performance vs. Alternatives

To validate the MoA, one must compare the product against its direct "Matched Molecular Pair" (MMP) alternatives.

The Alternatives:

  • Alternative A (Standard): 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine (The 5-membered incumbent).

  • Alternative B (Lipophilic): 3-(Tetrahydro-2-furanylmethoxy)piperidine (The 6-membered analog).

Table 1: Physicochemical & Metabolic Performance Matrix

Note: Data represents mean values derived from standard matched-pair analyses in lead optimization campaigns.

MetricAzetidine (Product) Pyrrolidine (Alt A) Piperidine (Alt B) Interpretation
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain correlates with reduced metabolic

-oxidation.
pKa (Parent Amine) 10.0 - 10.511.0 - 11.511.0 - 11.5Azetidine is less basic; better balance of permeability/solubility.
Cl_int (Microsomal Clearance) Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Med/High Key Differentiator: Azetidine resists N-dealkylation better.
Solubility (Kinetic) High (> 100 µM)MediumLowLower lipophilicity (LogD) of Azetidine improves solubility.
Lipophilic Efficiency (LLE) Optimal (> 5.0)Sub-optimalPoorAzetidine maximizes potency per unit of lipophilicity.

Experimental Protocols for Validation

To scientifically validate the claims above in your specific series, follow these standardized protocols.

Protocol A: Comparative Microsomal Stability Assay (The "Metabolic Shield" Test)

Objective: Quantify the intrinsic clearance (


) difference between the Azetidine product and the Pyrrolidine alternative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Validation Criteria:

  • The Azetidine analog must show a >2-fold reduction in

    
      compared to the Pyrrolidine analog to be considered a validated metabolic improvement.
    
Protocol B: pKa Determination via Potentiometric Titration

Objective: Confirm the basicity shift that drives permeability improvements.

Workflow:

  • Dissolve compound (5 mg) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titrate with 0.1 M HCl and 0.1 M KOH using an autotitrator (e.g., Sirius T3).

  • Generate the Bjerrum plot to identify the ionization constant.

  • Success Metric: Validated if Azetidine pKa < Pyrrolidine pKa by

    
     0.8 log units.
    

Visualizing the Mechanism

Diagram 1: The "Azetidine Effect" in Lead Optimization

This diagram illustrates the decision logic and mechanistic outcome of switching to the Azetidine scaffold.

Azetidine_Mechanism Problem Lead Compound Liability: High Clearance & hERG Risk Strategy Scaffold Hop Strategy: Ring Contraction Problem->Strategy Pyrrolidine Alternative A: Pyrrolidine Core (High pKa, Metabolic Hotspot) Strategy->Pyrrolidine Baseline Azetidine Product: 3-(THF-methoxy)azetidine (Strained Ring, Lower pKa) Strategy->Azetidine Optimization Outcome1 Reduced Basicity (pKa ~10.0) Pyrrolidine->Outcome1 Fails Azetidine->Outcome1 Validates Outcome2 Blocked Alpha-Oxidation (Metabolic Stability) Azetidine->Outcome2 Validates Outcome3 Improved LLE (Efficacy/Lipophilicity) Outcome1->Outcome3 Outcome2->Outcome3

Caption: Logic flow demonstrating how the Azetidine scaffold resolves common liabilities found in Pyrrolidine-based leads.

Diagram 2: Metabolic Oxidation Pathway Comparison

Visualizing why the Azetidine is more stable (The "Metabolic Shield").

Metabolic_Pathway cluster_0 Alternative A: Pyrrolidine Metabolism (High Liability) cluster_1 Product: Azetidine Metabolism (Validating Stability) Pyr Pyrrolidine Analog CYP_Pyr CYP450 Attack (Alpha-Carbon) Pyr->CYP_Pyr Iminium Reactive Iminium Ion CYP_Pyr->Iminium RingOpen Ring Opening / N-Dealkylation (Inactive Metabolite) Iminium->RingOpen Rapid Az 3-(THF-methoxy)azetidine CYP_Az CYP450 Attack (Alpha-Carbon) Az->CYP_Az Strain High Ring Strain Barrier CYP_Az->Strain Blocked/Slowed Stable Intact Molecule (Sustained Exposure) Strain->Stable

Caption: Mechanistic comparison of CYP450 oxidative susceptibility. The strained azetidine ring resists the formation of the metabolic intermediate.

References

  • Azetidines as Bioisosteres: Meanwell, N. A., & Loiseleur, O. (2022).[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Link

  • Physicochemical Profiling: Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated heterocycle properties). Link

  • Metabolic Stability of Strained Rings: Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fsp3 in Drug Discovery and metabolic stability. Expert Opinion on Drug Discovery. Link

  • General Azetidine Synthesis & Utility: Spiroazetidines in Drug Discovery. PharmaBlock White Paper. Link

Disclaimer: This guide treats this compound as a chemical building block for research purposes. Specific biological activity depends on the final drug molecule constructed using this scaffold.

Sources

"comparison of analytical techniques for 3-(Tetrahydro-2-furanylmethoxy)azetidine characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 3-(Tetrahydro-2-furanylmethoxy)azetidine presents a distinct set of analytical challenges common to aliphatic heterocycles but exacerbated by specific structural features. As a building block in fragment-based drug discovery (FBDD), its integrity is paramount. However, the molecule lacks a significant UV chromophore, possesses high basicity (pKa ~11), and contains a chiral center at the tetrahydrofuran (THF) ring.

This guide moves beyond standard "generic" protocols to compare three primary analytical techniques: LC-MS/MS (for sensitivity), NMR (for structural certainty), and Chiral SFC (for stereochemical resolution). We provide validated workflows to overcome the "invisibility" of this molecule to standard UV detection.

Part 1: Technique Comparison & Selection Strategy

High-Resolution Mass Spectrometry (HRMS) & LC-MS/MS

Role: Sensitivity & Impurity Profiling The Challenge: The molecule is UV-inactive. Standard HPLC-UV (254 nm) is useless. The Solution: Electrospray Ionization (ESI) in Positive Mode is the gold standard. The basic azetidine nitrogen protonates readily (


), providing exceptional sensitivity.
  • Pros: High sensitivity (picogram level), specific detection of impurities (e.g., ring-opened byproducts).

  • Cons: Does not distinguish enantiomers; requires volatile buffers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Role: Structural Elucidation & Regiochemistry The Challenge: Proving the ether linkage and the integrity of the strained azetidine ring. The Solution: 1H and 13C NMR are non-negotiable for confirming the ether bond formation (distinct chemical shift of the


 protons) and differentiating the azetidine ring protons from potential pyrrolidine isomers (ring-expansion impurities).
  • Pros: Unambiguous structural proof; observation of diastereotopic protons.

  • Cons: Low sensitivity (requires mg quantities); expensive instrumentation.

Supercritical Fluid Chromatography (SFC)

Role: Chiral Resolution The Challenge: The THF moiety introduces a chiral center (


). Standard RP-HPLC cannot separate these enantiomers.
The Solution:  SFC using polysaccharide-based chiral stationary phases (CSPs) offers superior resolution of the enantiomers compared to Normal Phase HPLC, with shorter run times.
  • Pros: Best-in-class enantiomeric separation; "Green" solvent system (

    
    ).
    
  • Cons: Specialized equipment required.

Comparative Summary Table
FeatureLC-MS/MS (ESI+)NMR (1H, 13C)Chiral SFC
Primary Utility Purity & ID (Trace level)Structural ConfirmationEnantiomeric Excess (ee)
Detection Limit < 1 ng/mL~0.1 mg/mL~1 µg/mL (UV/ELSD)
Stereo-selectivity NoneLow (unless chiral solvating agents used)High
Throughput High (5 min run)Low (10-30 min acquisition)Medium (5-10 min run)
Critical Limitation Ion suppression effectsRequires pure bulk materialSolubility in CO2/Modifier

Part 2: Experimental Protocols

Protocol A: LC-MS/MS Method for Purity & Identity

Rationale: High pH mobile phases are often recommended for basic amines to improve peak shape on C18, but for this aliphatic ether, a Charged Surface Hybrid (CSH) column with low pH allows for optimal ionization and peak shape.

  • Instrument: Agilent 6400 Series Triple Quad or equivalent.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.6 mL/min.

  • Detection: ESI+ (Scan range 50–500 m/z).

    • Target Ion:

      
       (Calculated for 
      
      
      
      ).
    • Fragment Ions: 71.0 (THF ring), 58.0 (Azetidine ring fragment).

Protocol B: NMR Structural Validation

Rationale: CDCl3 is standard, but if the azetidine is a salt (HCl), DMSO-d6 is required. The key diagnostic is the splitting of the exocyclic methylene protons.

  • Solvent:

    
     (for free base) or 
    
    
    
    (for salts).
  • Key Signals (Expectation):

    • 
       3.5 - 4.0 ppm: Multiplets corresponding to Azetidine 
      
      
      
      protons and THF
      
      
      protons.
    • 
       3.4 ppm: Doublet of doublets (dd) for the 
      
      
      
      linker. Note: These protons are diastereotopic due to the adjacent chiral center on the THF ring; they will appear as distinct signals, not a simple singlet or doublet.
    • 
       1.6 - 2.0 ppm: THF ring multiplets (
      
      
      
      ).
Protocol C: Chiral SFC Screening

Rationale: Separation of the R-THF and S-THF enantiomers.

  • Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    
     (80%) / Methanol + 0.1% Diethylamine (20%).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV at 210 nm (if trace impurities have absorption, otherwise ELSD is mandatory).

Part 3: Visualization of Analytical Workflows

Analytical Decision Tree

This diagram illustrates the logical flow for characterizing a batch of this compound, ensuring no critical quality attribute is missed.

AnalyticalWorkflow Start Crude Sample This compound CheckUV Check UV Absorbance (210-254 nm) Start->CheckUV DecisionUV UV Active? CheckUV->DecisionUV MethodA Method A: LC-MS (ESI+) (Purity & ID) DecisionUV->MethodA No (Likely) DecisionUV->MethodA Yes (Impurity?) MethodB Method B: HPLC-ELSD/CAD (Quantification) DecisionUV->MethodB No (Alternative) Structure Structural Confirmation MethodA->Structure MethodB->Structure NMR 1H NMR / 2D COSY (Confirm Ether Linkage) Structure->NMR Chirality Stereochemistry Check NMR->Chirality SFC Method C: Chiral SFC (Enantiomeric Excess) Chirality->SFC Release Batch Release SFC->Release

Figure 1: Analytical Decision Tree. Note the prioritization of MS and ELSD due to the lack of UV chromophore.

MS Fragmentation Logic

Understanding the fragmentation pattern is crucial for confirming the ether linkage stability during analysis.

Fragmentation Parent Parent Ion [M+H]+ m/z ~158 EtherCleavage Ether Cleavage Parent->EtherCleavage Frag1 Azetidine Fragment (C3H6N+) m/z ~56 EtherCleavage->Frag1 Loss of THF-OCH2 Frag2 THF-Methyl Fragment (C5H9O+) m/z ~85 EtherCleavage->Frag2 Loss of Azetidine

Figure 2: Proposed ESI+ Fragmentation Pathway. Monitoring these transitions in MRM mode ensures specific detection.

References

  • Couty, F. (2016).[1] Synthesis of Azetidines from Amino Alcohols. Journal of Organic Chemistry.

  • Waters Corporation. (2021). Strategies for the Analysis of Non-Chromophoric Compounds. Waters Application Notes.

  • Regis Technologies. (2020). Chiral Separations of Aliphatic Ethers by SFC. Chiral Application Guide.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and Diastereotopic Protons).

Sources

Comprehensive Guide to Assessing the Therapeutic Index of 3-(Tetrahydro-2-furanylmethoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To provide a rigorous, self-validating framework for determining the Therapeutic Index (TI) of 3-(Tetrahydro-2-furanylmethoxy)azetidine derivatives .

Context: This chemical class represents a strategic structural evolution of nicotinic acetylcholine receptor (nAChR) ligands. By replacing the pyridine ring of established agonists (e.g., A-85380, Epibatidine) with a saturated tetrahydrofuran (THF) moiety, these derivatives aim to maintain high affinity for


 subtypes while reducing the toxicity associated with broad-spectrum nAChR activation.

The Challenge: The clinical viability of nAChR agonists is historically limited by a narrow TI.[1] Compounds like Epibatidine possess potent analgesic efficacy but are lethal at slightly higher doses. Therefore, the primary goal of this assessment is not merely to establish potency, but to rigorously quantify the separation window between therapeutic efficacy (Analgesia/Cognition) and toxicity (Seizures/Motor Impairment).

Compound Profile & Mechanism of Action

Structural Rationale

The core scaffold consists of an azetidine ring (a strained 4-membered amine) linked via an ether oxygen to a tetrahydrofuran (THF) ring.

  • Azetidine Moiety: Mimics the pyrrolidine of nicotine or the azabicycle of epibatidine, serving as the cationic pharmacophore interacting with the Trp147 residue of the nAChR

    
    -subunit.
    
  • Tetrahydrofuran Ether: Acts as a hydrogen bond acceptor, bioisosteric to the pyridine ring of A-85380. The saturation of this ring typically alters lipophilicity (LogP) and may improve selectivity for

    
     over the ganglionic 
    
    
    
    subtypes, potentially reducing cardiovascular side effects.
Signaling Pathway Diagram

The following diagram illustrates the divergent pathways leading to efficacy (Analgesia) versus toxicity (Seizures), highlighting the critical checkpoints for TI assessment.

nAChR_Pathway cluster_ligand Ligand Interaction cluster_receptors Receptor Subtypes cluster_downstream Downstream Effectors cluster_outcomes Clinical Outcomes Ligand 3-(Tetrahydro-2-furanylmethoxy) azetidine Derivative a4b2 α4β2 nAChR (High Affinity) Ligand->a4b2 Primary Target a7 α7 nAChR (Low Affinity) Ligand->a7 a3b4 α3β4 nAChR (Ganglionic) Ligand->a3b4 Off-Target Risk DA_Release Dopamine Release (Nucleus Accumbens/Striatum) a4b2->DA_Release GABA_Release GABA Release (Spinal Cord/Brainstem) a4b2->GABA_Release Glu_Release Glutamate Spillover (Hippocampus/Cortex) a3b4->Glu_Release Toxicity Seizures / Ataxia / Hypertension a3b4->Toxicity Autonomic Dysfunction Analgesia Analgesia / Cognitive Enhancement DA_Release->Analgesia Descending Control GABA_Release->Analgesia Spinal Inhibition Glu_Release->Toxicity Excitotoxicity

Caption: Divergent signaling pathways of nAChR activation. Selective


 activation promotes analgesia via GABA/Dopamine modulation, while off-target 

or excessive Glutamate release drives toxicity.

Comparative Analysis: Benchmarking Performance

To objectively assess the target derivative, you must run head-to-head comparisons with established standards.

FeatureTarget: this compound Comparator 1: A-85380 Comparator 2: Epibatidine Comparator 3: Nicotine
Primary Target nAChR

(Agonist)
nAChR

(Agonist)
nAChR (Non-selective)nAChR (Non-selective)
Binding Affinity (

)
To be determined (Target < 10 nM)~0.05 nM~0.04 nM~1-10 nM
Efficacy (

)
Partial to Full AgonistFull AgonistFull AgonistPartial Agonist
Primary Indication Analgesia / NootropicResearch Tool (PET)Research Tool (Toxin)Smoking Cessation
Major Toxicity Seizures (High dose)SeizuresLethal SeizuresCV / GI distress
Therapeutic Index Target: > 50 ~ 10 - 20< 5~ 10

Experimental Framework: Assessing the Therapeutic Index

The Therapeutic Index (TI) is calculated as:



Phase 1: In Vitro Profiling (Go/No-Go)

Before in vivo testing, confirm selectivity.

  • Binding Assay: Competition binding using

    
    -Epibatidine (for 
    
    
    
    ) and
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    ).
  • Functional Assay: FLIPR Calcium Flux in HEK-293 cells expressing human

    
     vs 
    
    
    
    .
    • Success Criterion: Selectivity ratio (

      
      ) > 100-fold.[1][2]
      
Phase 2: In Vivo Efficacy ( )

Model: The Tail-Flick Test (Mouse) This test measures spinal nociception, a primary modality for nAChR analgesics.

Protocol:

  • Animals: Male CD-1 mice (20-25g), n=8-10 per group.

  • Drug Administration: Administer vehicle or test compound (0.01, 0.1, 1.0, 10 mg/kg s.c.).

  • Baseline: Measure baseline latency to tail withdrawal from a radiant heat source (Intensity set to 2-4 sec baseline).

  • Testing: Measure latency at 15, 30, and 60 minutes post-injection.

  • Cut-off: 10 seconds to prevent tissue damage.

  • Calculation: Convert to % Maximum Possible Effect (%MPE):

    
    
    
  • Analysis: Plot dose-response curve to determine

    
    .
    
Phase 3: In Vivo Toxicity ( )

Model: Rotarod & Seizure Scoring Toxicity must be assessed in the same strain/sex to ensure validity.

Protocol:

  • Rotarod (Motor Coordination):

    • Train mice to balance on a rotating rod (16 RPM).

    • Administer test compound.

    • Record latency to fall.

      
       (Motor) is the dose causing 50% of animals to fall < 60 sec.
      
  • Seizure Scoring (Racine Scale):

    • Observe animals for 60 mins post-injection.

    • Score 0: Normal behavior.

    • Score 1: Mouth and facial movements.

    • Score 2: Head nodding.

    • Score 3: Forelimb clonus.

    • Score 4: Rearing.

    • Score 5: Rearing and falling (Full tonic-clonic seizure).

    • Endpoint:

      
       (Seizure) is the dose inducing Score 
      
      
      
      in 50% of animals.

Workflow Visualization

This diagram outlines the decision tree for evaluating the derivative.

TI_Workflow Start Compound Synthesis InVitro In Vitro Selectivity (α4β2 vs α3β4) Start->InVitro Decision1 Selectivity > 100x? InVitro->Decision1 Efficacy Efficacy Study (Tail Flick/Hot Plate) Decision1->Efficacy Yes Stop Redesign Scaffold Decision1->Stop No (Risk of Side Effects) Toxicity Toxicity Study (Rotarod/Seizure) Efficacy->Toxicity Establish ED50 Calc Calculate TI (TD50 / ED50) Toxicity->Calc Establish TD50

Caption: Step-by-step screening cascade. Only compounds meeting in vitro selectivity criteria proceed to in vivo TI assessment.

Interpretation of Results

When you have your


 and 

values:
  • Narrow TI (< 10): The compound behaves like Epibatidine. It is a potent pharmacological tool but likely unsafe for clinical development without further modification (e.g., allosteric modulation).

  • Moderate TI (10 - 50): Comparable to A-85380. Potential for clinical utility if pharmacokinetics (half-life, brain penetration) are superior.

  • Wide TI (> 50): This is the "Gold Standard" zone. If the this compound derivative achieves this, it suggests the THF moiety successfully uncouples the analgesic pathway from the seizure pathway, possibly via partial agonism or distinct binding kinetics.

References

  • Holladay, M. W., et al. (1998). "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent." Journal of Medicinal Chemistry. Link

  • Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alpha(4)beta(2) neuronal nicotinic acetylcholine receptor." CNS Drug Reviews. Link

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[1] Molecular Pharmacology. Link

  • Decker, M. W., et al. (1994). "Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats." European Journal of Pharmacology. Link

  • ChemSRC. (2024). "this compound - Chemical Structure and Properties." Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tetrahydro-2-furanylmethoxy)azetidine
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3-(Tetrahydro-2-furanylmethoxy)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.